molecular formula C17H15N9 B612288 Savolitinib CAS No. 1313725-88-0

Savolitinib

Cat. No.: B612288
CAS No.: 1313725-88-0
M. Wt: 345.4 g/mol
InChI Key: XYDNMOZJKOGZLS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Savolitinib is a member of the class of triazolopyrazines that is 1H-[1,2,3]triazolo[4,5-b]pyrazine substituted by (1S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl and 1-methyl-1H-pyrazol-4-yl groups at positions 1 and 6, respectively. It is a highly selective MET tyrosine kinase inhibitor that is approved in China for advanced NSCLC with MET exon 14 skipping mutations. It has a role as a c-Met tyrosine kinase inhibitor and an antineoplastic agent. It is a member of pyrazoles, a triazolopyrazine and an imidazopyridine.
This compound has been used in trials studying the treatment and health services research of Tumor, Food Effect, Gastric Cancer, Health Subjects, and Colorectal Cancer, among others.
This compound is an orally bioavailable inhibitor of the c-Met receptor tyrosine kinase with potential antineoplastic activity. This compound selectively binds to and inhibits the activation of c-Met in an ATP-competitive manner, and disrupts c-Met signal transduction pathways. This may result in cell growth inhibition in tumors that overexpress the c-Met protein. C-Met encodes the hepatocyte growth factor receptor tyrosine kinase and plays an important role in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis;  this protein is overexpressed or mutated in a variety of cancers.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 14 investigational indications.

Properties

IUPAC Name

3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDNMOZJKOGZLS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801111016
Record name Savolitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313725-88-0
Record name 1-[(1S)-1-Imidazo[1,2-a]pyridin-6-ylethyl]-6-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazolo[4,5-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313725-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Savolitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313725880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Savolitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Savolitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAVOLITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2DA6857R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Savolitinib's Mechanism of Action in MET-Amplified Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the mechanism of action of savolitinib, a potent and highly selective MET tyrosine kinase inhibitor, with a specific focus on its activity in cancers characterized by MET gene amplification. It is intended for researchers, scientists, and professionals in the field of drug development.

The Role of the HGF/MET Signaling Pathway in Oncology

The Mesenchymal-Epithelial Transition (MET) proto-oncogene, located on chromosome 7, encodes the c-MET protein, a receptor tyrosine kinase essential for embryonic development and wound healing.[1] Its only known ligand is the Hepatocyte Growth Factor (HGF).[2] Under normal physiological conditions, HGF binding induces MET receptor dimerization and autophosphorylation, activating downstream signaling cascades.[3] These pathways, primarily the PI3K/AKT and MAPK/ERK pathways, regulate crucial cellular processes like proliferation, survival, migration, and angiogenesis.[2][3]

In oncology, aberrant activation of the HGF/MET pathway is a key driver of tumor development and progression.[1] One of the primary mechanisms of this dysregulation is MET gene amplification, where cancer cells contain extra copies of the MET gene.[4] This leads to an overexpression of the MET receptor on the cell surface, resulting in ligand-independent, constitutive kinase activity.[5][6] This unchecked signaling promotes uncontrolled cell growth, survival, and metastasis, and is associated with a poor prognosis in various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and papillary renal cell carcinoma (PRCC).[5][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) MET_inactive MET Receptor (Inactive) HGF->MET_inactive Binds MET_active MET Receptor (Dimerized & Activated) MET_inactive->MET_active Dimerization & Autophosphorylation PI3K PI3K MET_active->PI3K RAS RAS MET_active->RAS MET_amplified MET Amplification (Ligand-Independent Activation) MET_amplified->MET_active Constitutive Activation AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Diagram 1. The HGF/MET Signaling Pathway in MET-Amplified Cancer.

This compound: A Selective MET Tyrosine Kinase Inhibitor

This compound (also known as AZD6094, HMPL-504, or volitinib) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase.[3][8] It is classified as a Type I MET TKI, functioning as an ATP-competitive inhibitor.[7]

This compound selectively binds to the ATP-binding pocket within the catalytic kinase domain of the MET receptor.[3][9] This competitive binding prevents ATP from accessing the site, thereby blocking the receptor's kinase activity and inhibiting its autophosphorylation.[3][9] By preventing this critical activation step, this compound effectively abrogates the entire downstream signaling cascade, including the PI3K/AKT and MAPK/ERK pathways.[3][9] The ultimate result is the inhibition of tumor cell proliferation, an increase in apoptosis (programmed cell death), and a reduction in the invasive potential of MET-driven cancer cells.[3]

G cluster_sample Sample Acquisition cluster_processing Processing cluster_fish FISH Analysis cluster_ngs NGS Analysis cluster_result Result Tumor Tumor Biopsy (Tissue or Liquid) DNA_Extraction DNA Extraction Tumor->DNA_Extraction FISH_Probe Probe Hybridization (MET & CEP7 Probes) DNA_Extraction->FISH_Probe NGS_Lib Library Preparation & Target Enrichment DNA_Extraction->NGS_Lib FISH_Imaging Fluorescence Microscopy FISH_Probe->FISH_Imaging FISH_Analysis Calculate MET/CEP7 Ratio FISH_Imaging->FISH_Analysis Result MET Amplification Status FISH_Analysis->Result NGS_Seq Sequencing NGS_Lib->NGS_Seq NGS_Analysis Bioinformatic Analysis (Calculate Gene Copy Number) NGS_Seq->NGS_Analysis NGS_Analysis->Result

References

The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and Chemical Synthesis of Savolitinib (AZD6094)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Savolitinib (also known as AZD6094, HMPL-504, or Volitinib) is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase, a critical driver in various human cancers.[1] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, mutation (e.g., exon 14 skipping), or protein overexpression, is a key oncogenic event promoting tumor growth, invasion, and metastasis.[2] this compound was developed to specifically target these MET-driven malignancies. This technical guide provides an in-depth overview of the discovery, mechanism of action, detailed chemical synthesis, and preclinical and clinical evaluation of this compound, serving as a comprehensive resource for professionals in the field of oncology drug development.

Discovery and Rationale

The discovery of this compound was rooted in the understanding of the c-MET (Mesenchymal-Epithelial Transition factor) signaling pathway as a pivotal therapeutic target in oncology.

The c-MET Signaling Pathway: A Key Oncogenic Driver

The c-MET receptor, also known as hepatocyte growth factor receptor (HGFR), is a transmembrane tyrosine kinase.[3] Upon binding its only known ligand, hepatocyte growth factor (HGF), c-MET dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[3] These pathways are crucial for normal cellular processes like proliferation, survival, motility, and morphogenesis.[4][5]

In numerous cancers, this pathway becomes aberrantly activated, leading to uncontrolled tumor growth, angiogenesis, and metastasis.[3][5] This dysregulation makes c-MET a compelling target for therapeutic intervention. This compound was designed as a small molecule inhibitor to block the kinase activity of c-MET, thereby shutting down this oncogenic signaling.[2]

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binding & Dimerization pMET Phosphorylated c-MET (Active) cMET->pMET Autophosphorylation RAS RAS pMET->RAS PI3K PI3K pMET->PI3K MAPK MAPK (ERK) RAS->MAPK AKT AKT PI3K->AKT Outcome Cell Proliferation, Survival, Invasion, Angiogenesis MAPK->Outcome AKT->Outcome This compound This compound This compound->pMET Inhibition

Figure 1: Simplified c-MET Signaling Pathway and this compound's Point of Inhibition.
Mechanism of Action

This compound is an ATP-competitive inhibitor of c-MET kinase.[6] It selectively binds to the ATP-binding site within the kinase domain of the c-MET receptor.[2] This action prevents the autophosphorylation of the receptor, even in the presence of HGF or with activating mutations, thus blocking the initiation of downstream signaling cascades.[2] Preclinical studies have demonstrated that this compound potently inhibits c-MET phosphorylation and subsequently suppresses the PI3K/AKT and MAPK/ERK pathways.[7]

Chemical Synthesis of this compound

The large-scale synthesis of this compound has been optimized for efficiency and yield, with a key step involving a Suzuki-Miyaura cross-coupling reaction.[8][9] The following outlines a representative synthetic route.

Savolitinib_Synthesis A 6-Aminonicotinic acid B Imidazo[1,2-a]pyridine-6- carboxylic acid A->B Chloroacetaldehyde C Weinreb amide intermediate B->C Weinreb Amide Formation D 1-(Imidazo[1,2-a]pyridin- 6-yl)ethan-1-one C->D MeMgBr E (S)-1-(Imidazo[1,2-a]pyridin- 6-yl)ethan-1-amine D->E Asymmetric Amination (e.g., Transaminase) G Amine coupling product E->G + F (Amine Coupling) F 3,5-Dibromopyrazin-2-amine H 6-Bromo-1-((S)-1-(imidazo[1,2-a]pyridin- 6-yl)ethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine G->H Nitrosyl Ion Cyclization J This compound H->J + I (Suzuki-Miyaura Coupling) I 1-Methyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development A1 Biochemical Assay (c-MET Kinase) A2 Cellular Assay (p-MET Inhibition) A1->A2 Confirm Cellular Activity A3 Cell Viability Assay (MET-driven cell lines) A2->A3 Assess Antiproliferative Effect B1 Pharmacokinetics (PK) (Mouse, Rat, Dog) A3->B1 Lead Candidate Selection A4 Kinase Selectivity Panel A4->B1 B2 Xenograft Efficacy Models (CDX & PDX) B1->B2 Determine Dosing B3 Pharmacodynamic (PD) Analysis (p-MET in Tumors) B2->B3 Confirm Target Engagement & Efficacy C1 Phase I (Safety & Dose) B3->C1 IND-Enabling Studies C2 Phase II/III (Efficacy) C1->C2

References

Savolitinib: A Technical Guide to a Selective c-MET Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of savolitinib (also known as Volitinib, AZD6094, and HMPL-504), a potent and highly selective, orally bioavailable small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase.[1][2][3][4] Dysregulation of the c-MET signaling pathway is a known driver in various human cancers, making it a critical target for therapeutic intervention.[5][6] this compound has been developed to target tumors with aberrant c-MET activation, such as those with MET amplification or MET exon 14 skipping mutations.[2][7]

The c-MET Signaling Pathway and Its Role in Oncology

The c-MET receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase encoded by the MET proto-oncogene.[8][9] Under normal physiological conditions, its only known ligand, hepatocyte growth factor (HGF), binds to c-MET, inducing receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain.[10][11] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[6][8][12] These pathways are crucial for regulating cellular processes like proliferation, survival, motility, invasion, and morphogenesis during embryonic development and tissue repair.[5][8]

In oncology, aberrant c-MET signaling can drive tumor growth, angiogenesis, and metastasis.[6][8] This dysregulation can occur through several mechanisms, including MET gene amplification, activating mutations (such as MET exon 14 skipping alterations), and overexpression of either c-MET or its ligand HGF.[8][10][13] MET exon 14 skipping mutations, which occur in approximately 3-4% of non-small cell lung cancers (NSCLC), lead to reduced degradation of the MET protein, promoting uncontrolled cellular growth.[14][15]

cMET_Signaling_Pathway HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds P P cMET->P Autophosphorylation GRB2 GRB2 P->GRB2 GAB1 GAB1 P->GAB1 STAT3 STAT3 P->STAT3 SOS SOS GRB2->SOS GAB1->GRB2 PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3->Nucleus Proliferation Proliferation, Survival, Invasion, Angiogenesis Nucleus->Proliferation Gene Transcription

Caption: The c-MET signaling cascade.

This compound: Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of c-MET.[4][16] It selectively binds to the ATP-binding pocket of the c-MET receptor, preventing its autophosphorylation and subsequent activation.[10][16] This blockade disrupts the downstream signaling pathways critical for tumor cell proliferation and survival, including the PI3K/AKT and MAPK/ERK pathways.[10][17] this compound demonstrates exquisite selectivity for c-MET, which minimizes off-target effects and contributes to a more favorable safety profile.[3][10][18]

Savolitinib_MOA cluster_receptor c-MET Tyrosine Kinase Domain ATP_pocket ATP Binding Pocket Phosphorylation Receptor Autophosphorylation ATP_pocket->Phosphorylation Enables NoPhosphorylation No Autophosphorylation ATP_pocket->NoPhosphorylation ATP ATP ATP->ATP_pocket Binds This compound This compound This compound->ATP_pocket Competitively Binds Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) Phosphorylation->Downstream TumorGrowth Tumor Growth & Proliferation Downstream->TumorGrowth NoDownstream Signaling Blocked NoPhosphorylation->NoDownstream NoTumorGrowth Inhibition of Tumor Growth NoDownstream->NoTumorGrowth

Caption: this compound's competitive inhibition mechanism.

Preclinical Profile

In Vitro Activity

This compound potently inhibits both the enzymatic activity and phosphorylation of MET at low nanomolar concentrations.[3] It shows high selectivity for c-MET over a wide range of other kinases.[3][18] In vitro studies demonstrate that this compound effectively inhibits the growth of cancer cell lines with MET amplification or MET-driven autocrine loops.[3][18]

ParameterValueCell Line / ConditionReference
IC₅₀ (c-Met) 5 nMEnzymatic Assay[16][18]
IC₅₀ (p-Met) 3 nMEnzymatic Assay[16][18]
IC₅₀ (p-Met) 3 nMNCI-H441 Cells[16]
IC₅₀ (c-Met Inhibition) 12.5 nM (free drug)Hs746t Xenograft Model[7][19]
EC₅₀ (Cell Growth) 0.6 nM - 12.5 nMMET-dysregulated Gastric Cell Lines[18]
Kinase Selectivity >650-fold vs 265 kinases@ 1 µM concentration[3]
In Vivo Pharmacokinetics & Efficacy

Preclinical studies in animal models have shown that this compound is orally bioavailable with favorable pharmacokinetic properties.[3][18][19] It demonstrates dose-dependent tumor growth inhibition in various xenograft models, particularly those with MET-driven gastric, lung, and papillary renal cell carcinomas.[3][18][20]

SpeciesDosingBioavailability (F)Clearance (CL)Half-life (t½)Volume of Distribution (Vss)Reference
Mouse Oral/IV27.2%11.0 mL/min/kg1.7 h0.4 L/kg[18]
Rat Oral/IV42.6%11.8 mL/min/kg-1.4 L/kg[18]
Dog Oral/IV86.3%3.5 mL/min/kg-1.4 L/kg[18]
Monkey Oral/IV1.9%17.2 mL/min/kg-0.7 L/kg[18]

Table: Summary of preclinical pharmacokinetic parameters of this compound.

In a patient-derived xenograft (PDX) model of EGFR-mutated, MET-amplified NSCLC, this compound (15 mg/kg) as a single agent resulted in approximately 84% tumor growth inhibition (TGI).[17][21] When combined with the EGFR inhibitor osimertinib, a this compound dose as low as 0.3 mg/kg achieved 81% TGI.[17][21]

Clinical Development and Efficacy

This compound has undergone extensive clinical investigation as both a monotherapy and in combination with other targeted agents.[2][7][22] It received its first conditional approval in China for patients with NSCLC harboring MET exon 14 skipping mutations who have progressed on or are unable to receive chemotherapy.[2]

Trial IDPhaseCancer TypePatient PopulationDosingKey OutcomesReference
NCT02897479 IINSCLCMET exon 14 skipping400-600 mg QDORR: 49.2%; Median PFS: 6.8 months; Median DOR: 8.3 months[7][13]
NCT0198555 IAdvanced Solid TumorsMET-aberrant (gastric, NSCLC)600 mg QD or 500 mg BID (RP2D)Gastric (MET amp): ORR 35.7%; NSCLC (METex14): Tumor shrinkage observed[23][24]
TATTON (Part A) IbNSCLCEGFRm, MET-amplified, post-EGFR TKIThis compound 600 mg OD + Osimertinib 80 mg ODORR: 44%[7]
NCT02374645 INSCLCEGFRm, MET-amplified, post-EGFR TKIThis compound 600 mg OD + Gefitinib 250 mg ODORR (T790M-): 52%; ORR (T790M+): 9%[7]
SAVANNAH (NCT03778229) IINSCLCEGFRm, MET-overexpressed/amplified, post-OsimertinibThis compound 300 mg BID + Osimertinib 80 mg QDORR: 56%; Median PFS: 7.4 months; Median DoR: 7.1 months[25]

Table: Summary of key clinical trials for this compound. (ORR: Objective Response Rate; PFS: Progression-Free Survival; DOR: Duration of Response; QD: Once Daily; BID: Twice Daily; RP2D: Recommended Phase II Dose)

Experimental Protocols

In Vitro c-MET Kinase Inhibition Assay (HTRF)

This protocol describes a method to determine the IC₅₀ of this compound against the c-MET kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[26][27]

  • Reagent Preparation :

    • Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • Prepare a serial dilution of this compound in DMSO, then further dilute in the kinase reaction buffer.

    • Prepare a solution of recombinant human c-MET enzyme in kinase buffer.

    • Prepare a solution of biotinylated substrate peptide (e.g., poly-Glu,Tyr 4:1) in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to its Kₘ for the enzyme.

    • Prepare detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin, diluted in detection buffer (e.g., 100 mM HEPES pH 7.0, 0.1 M KF, 0.1% BSA).

  • Assay Procedure :

    • Add 2 µL of diluted this compound or DMSO (control) to the wells of a low-volume 384-well plate.

    • Add 4 µL of the c-MET enzyme and substrate peptide mixture to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection reagent mixture containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis :

    • Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow start Start: Prepare Reagents (Kinase, Substrate, ATP, this compound) dispense_cmpd Dispense this compound dilutions and DMSO controls into 384-well plate start->dispense_cmpd add_enzyme Add Kinase/Substrate Mix dispense_cmpd->add_enzyme incubate1 Incubate (15 min) Pre-incubation add_enzyme->incubate1 add_atp Add ATP to initiate reaction incubate1->add_atp incubate2 Incubate (60 min) Kinase Reaction add_atp->incubate2 add_detect Add HTRF Detection Reagents (Antibody, Streptavidin, EDTA) incubate2->add_detect incubate3 Incubate (60 min) Signal Development add_detect->incubate3 read_plate Read Plate on TR-FRET Reader (620nm & 665nm) incubate3->read_plate analyze Calculate HTRF Ratio and Determine IC50 value read_plate->analyze end End analyze->end

Caption: Workflow for in vitro IC₅₀ determination.
Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of MET-dependent cancer cells (e.g., Hs746t gastric cancer cells).

  • Cell Culture :

    • Culture Hs746t cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure :

    • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to attach overnight.

    • Prepare serial dilutions of this compound in culture media and add them to the wells. Include wells with vehicle (DMSO) as a control.

    • Incubate the plate for 72 hours.

  • Viability Measurement :

    • Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) to each well according to the manufacturer's instructions.

    • Incubate as required by the reagent.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis :

    • Normalize the signal of treated wells to the vehicle control wells.

    • Plot the percentage of viability against the logarithm of this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[16][18]

  • Animal Model :

    • Use immunodeficient mice (e.g., athymic nude or NSG mice).

    • Subcutaneously implant MET-amplified cancer cells (e.g., Hs746t or EBC-1) or patient-derived tumor fragments into the flank of each mouse.[2][7]

  • Tumor Growth and Treatment :

    • Monitor tumor growth regularly using calipers (Tumor Volume = 0.5 x Length x Width²).

    • When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound orally, once daily, at various doses (e.g., 1-25 mg/kg).[16][18] The control group receives the vehicle solution.

    • Monitor animal body weight and general health throughout the study.

  • Efficacy and Pharmacodynamic Assessment :

    • Measure tumor volumes 2-3 times per week.

    • At the end of the study (or at specified time points), euthanize the animals and excise the tumors.

    • Tumor tissue can be used for pharmacodynamic analysis, such as measuring the levels of phosphorylated MET (p-MET) by Western blot or immunohistochemistry to confirm target engagement.[7]

  • Data Analysis :

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze statistical significance between the groups.

References

The Role of Savolitinib in the Treatment of MET Exon 14 Skipping-Mutated Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Savolitinib (Orpathys®) is a potent and highly selective oral inhibitor of the MET tyrosine kinase.[1][2] Alterations in the MET signaling pathway, particularly MET exon 14 (METex14) skipping mutations, are recognized oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[3][4] These mutations lead to impaired degradation of the MET receptor, resulting in its accumulation and constitutive activation of downstream signaling pathways that promote tumor cell proliferation, survival, migration, and invasion.[4][5] this compound has demonstrated significant clinical activity and a manageable safety profile in patients with locally advanced or metastatic NSCLC harboring METex14 skipping alterations, leading to its approval in China for this indication.[2][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, the molecular basis of METex14 skipping mutations, and a detailed summary of the pivotal clinical trial data, experimental protocols, and safety profile of this compound in this patient population.

Introduction: The MET Signaling Pathway and MET Exon 14 Skipping Mutations

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT-mTOR, and STAT pathways.[7][8] These pathways are crucial for normal cellular processes such as embryonic development and tissue repair.[8] Dysregulation of MET signaling, however, can drive tumorigenesis.[8]

METex14 skipping mutations are a class of genomic alterations that disrupt the normal splicing of MET pre-mRNA, leading to the exclusion of exon 14 from the final mRNA transcript.[4][9] This exon encodes the juxtamemembrane domain of the MET protein, which contains a critical tyrosine residue (Y1003) that serves as a binding site for the E3 ubiquitin ligase c-Cbl.[4][10] The binding of c-Cbl to this site targets the MET receptor for ubiquitination and subsequent degradation.[5][10] The absence of the juxtamembrane domain due to exon 14 skipping impairs this degradation process, leading to increased stability and accumulation of the MET receptor on the cell surface.[4][5] This results in ligand-independent, constitutive activation of MET and its downstream oncogenic signaling pathways.[3] METex14 skipping alterations are found in approximately 2-3% of NSCLC cases.[2][11]

Mechanism of Action of this compound

This compound is an oral, potent, and highly selective small-molecule inhibitor of the MET tyrosine kinase.[11][12] It functions by blocking the atypical activation of the MET receptor tyrosine kinase pathway that occurs due to mutations such as METex14 skipping alterations, gene amplification, or protein overexpression.[11] By inhibiting the kinase activity of the MET receptor, this compound effectively downregulates the aberrant signaling through the RAS-MAPK, PI3K-AKT-mTOR, and other downstream pathways, thereby inhibiting tumor cell growth, proliferation, and survival.[7][13] Preclinical studies have demonstrated the anti-tumor activity of this compound in MET-driven cancer cell lines and xenograft models.[1][14]

Clinical Efficacy of this compound in METex14 Skipping NSCLC

The clinical development of this compound has established its efficacy and safety in patients with locally advanced or metastatic NSCLC harboring METex14 skipping mutations. The pivotal data comes from a Phase II study (NCT02897479) and a confirmatory Phase IIIb trial (NCT04923945) conducted in China.

Phase II Single-Arm Study (NCT02897479)

This multicenter, single-arm, open-label Phase II study evaluated the efficacy and safety of this compound in Chinese patients with MET inhibitor-naïve, locally advanced or metastatic NSCLC with METex14 skipping alterations.[15][16]

Efficacy Results:

EndpointAll Patients (N=70)Treatment-Naïve (n=28)Previously Treated (n=42)PSC Subtype (n=25)Other NSCLC Subtypes (n=45)Patients with Brain Metastases (n=15)
Objective Response Rate (ORR) 49.2% (IRC-assessed in TRES)[15]54% (Investigator-assessed)[15]53% (Investigator-assessed)[15]40.0% (IRC-assessed)[15]55% (Investigator-assessed)[15]64.3%[1]
Disease Control Rate (DCR) 93.4% (IRC-assessed)[17]92% (Investigator-assessed in TRES)[15]---100%[1]
Median Duration of Response (DoR) Not Reached (at primary analysis)[17]--17.9 months (IRC-assessed)[15]--
Median Progression-Free Survival (PFS) 6.9 months (Investigator-assessed)[15]6.9 months[1]6.9 months[1]5.5 months (IRC-assessed)[15]-7.0 months[1]
Median Overall Survival (OS) 12.5 months[15]10.9 months[15][18]19.4 months[15][18]10.6 months[15][18]17.3 months[15][18]17.7 months[15][18]

IRC: Independent Review Committee; TRES: Tumor-Response-Evaluable Set; PSC: Pulmonary Sarcomatoid Carcinoma.

Confirmatory Phase IIIb Study (NCT04923945)

This single-arm, multicenter, confirmatory Phase IIIb trial further evaluated the efficacy and safety of this compound in both treatment-naïve and previously treated patients with locally advanced or metastatic NSCLC harboring METex14 skipping alterations.[19][20]

Efficacy Results:

EndpointTreatment-Naïve (n=87)Previously Treated (n=79)
Objective Response Rate (ORR) 62.1% (95% CI: 51.0-72.3)[19][20]39.2% (95% CI: 28.4-50.9)[11][20]
Disease Control Rate (DCR) 92.0% (95% CI: 84.1-96.7)[19][20]92.4% (95% CI: 84.2-97.2)[11][20]
Median Duration of Response (DoR) 12.5 months (95% CI: 8.3-15.2)[19][20]11.1 months (95% CI: 6.6-NR)[11][20]
Median Time to Response (TTR) 1.4 months[19]1.6 months[19]
Median Progression-Free Survival (PFS) 13.7 months (95% CI: 8.5-16.6)[11][19]11.0 months (95% CI: 8.3-16.6)[11][20]
Median Overall Survival (OS) 28.3 months (at 34.5 months follow-up)[21]25.3 months (at 25.1 months follow-up)[21]

NR: Not Reached.

Experimental Protocols

Phase II Study (NCT02897479)
  • Study Design: A multicenter, single-arm, open-label Phase II study conducted in the People's Republic of China.[15]

  • Patient Population: Enrolled MET inhibitor-naïve adult patients with locally advanced or metastatic NSCLC harboring METex14 skipping alterations.[15][16]

  • Dosing Regimen: Patients received oral this compound once daily at a dose of 600 mg for those with a body weight of ≥50 kg, or 400 mg for those with a body weight of <50 kg.[16][17] Treatment continued until disease progression or unacceptable toxicity.[17]

  • Tumor Assessment: Tumor evaluations were performed every 6 weeks for the first year and every 12 weeks thereafter.[17]

  • Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by an independent review committee (IRC).[17]

Phase IIIb Confirmatory Study (NCT04923945)
  • Study Design: A single-arm, multicohort, multicenter, open-label, Phase IIIb confirmatory study.[22]

  • Patient Population: Enrolled patients with locally advanced or metastatic NSCLC with METex14 skipping mutations who were either treatment-naïve or had received prior systemic therapy.[20] Patients were required to have an ECOG performance status of 0 or 1.[20]

  • Dosing Regimen: this compound was administered orally once daily at 600 mg for patients weighing ≥50 kg and 400 mg for those weighing <50 kg, in 21-day cycles.[20][23]

  • Primary Endpoint: The primary endpoint was ORR as determined by an independent review committee.[20]

Safety and Tolerability

This compound has demonstrated a manageable safety profile in clinical trials.[15][16] The most common treatment-related adverse events (TRAEs) are generally mild to moderate in severity.[17][24]

Common Treatment-Related Adverse Events (TRAEs) (All Grades):

  • Peripheral edema[17][24]

  • Nausea[17][24]

  • Increased aspartate aminotransferase (AST)/alanine aminotransferase (ALT)[17]

  • Vomiting[17][24]

  • Hypoalbuminemia[17]

Grade ≥3 Drug-Related Treatment-Emergent Adverse Events (Phase IIIb study): [20]

  • Abnormal hepatic function (16.9%)

  • Increased alanine aminotransferase (14.5%)

  • Increased aspartate aminotransferase (12.0%)

  • Peripheral edema (6.0%)

  • Increased gamma-glutamyltransferase (6.0%)

The incidence of TRAEs leading to treatment discontinuation was 14.3% in the Phase II study.[17] No new safety signals emerged with prolonged follow-up.[15]

Visualizations

Signaling Pathways

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes HGF HGF (Ligand) MET_Receptor MET Receptor HGF->MET_Receptor Binds and Activates GRB2 GRB2 MET_Receptor->GRB2 PI3K PI3K MET_Receptor->PI3K STAT STAT MET_Receptor->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT->Migration

Caption: Simplified MET Signaling Pathway.

METex14_Mechanism cluster_wildtype Wild-Type MET Receptor Regulation cluster_mutant METex14 Skipping Mutation MET_Receptor_WT Activated MET Receptor Exon14_Domain Juxtamembrane Domain (Encoded by Exon 14) MET_Receptor_WT->Exon14_Domain c_Cbl c-Cbl (E3 Ubiquitin Ligase) Exon14_Domain->c_Cbl recruits Ubiquitination Ubiquitination c_Cbl->Ubiquitination Degradation Receptor Degradation Ubiquitination->Degradation MET_Receptor_Mut METex14 Skipping Receptor No_Exon14 Juxtamembrane Domain Absent MET_Receptor_Mut->No_Exon14 No_c_Cbl_Binding c-Cbl Cannot Bind No_Exon14->No_c_Cbl_Binding Receptor_Accumulation Receptor Accumulation & Constitutive Activation No_c_Cbl_Binding->Receptor_Accumulation Savolitinib_Action This compound Savolitinib_Action->MET_Receptor_Mut Inhibits

Caption: Mechanism of METex14 Skipping and this compound Action.

Experimental Workflow

Clinical_Trial_Workflow Patient_Screening Patient Screening (Locally Advanced/Metastatic NSCLC) METex14_Detection METex14 Skipping Mutation Detection Patient_Screening->METex14_Detection Enrollment Patient Enrollment (MET Inhibitor-Naïve) METex14_Detection->Enrollment Treatment This compound Administration (400mg or 600mg QD) Enrollment->Treatment Tumor_Assessment Tumor Assessment (RECIST 1.1) Treatment->Tumor_Assessment Safety_Monitoring Adverse Event Monitoring Treatment->Safety_Monitoring Follow_Up Follow-Up for PFS and OS Tumor_Assessment->Follow_Up Data_Analysis Efficacy and Safety Data Analysis Follow_Up->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Clinical Trial Workflow for this compound Studies.

Conclusion

This compound has emerged as a valuable targeted therapy for patients with locally advanced or metastatic NSCLC harboring MET exon 14 skipping mutations. Its high selectivity and potent inhibition of the MET receptor tyrosine kinase translate into significant clinical benefits, including durable responses and improved survival outcomes in both treatment-naïve and previously treated patients. The manageable safety profile of this compound further supports its use in this patient population. The successful clinical development of this compound underscores the importance of molecular testing to identify patients with METex14 skipping alterations who are most likely to benefit from this targeted approach. Ongoing research will continue to define the optimal use of this compound, both as a monotherapy and in combination with other agents, to further improve outcomes for patients with MET-driven lung cancer.

References

Savolitinib's effect on downstream signaling pathways PI3K/AKT and MAPK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Savolitinib (also known as AZD6094, HMPL-504, and volitinib) is an oral, potent, and highly selective small-molecule inhibitor of the MET tyrosine kinase receptor.[1][2] The MET signaling pathway, when aberrantly activated by genetic alterations such as gene amplification, mutation, or exon 14 skipping, plays a crucial role in cell proliferation, survival, and invasion in various cancers.[3][4] this compound has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in non-small cell lung cancer (NSCLC) with MET-driven alterations.[5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on the downstream PI3K/AKT and MAPK signaling pathways.

The MET Signaling Cascade and a Rationale for its Inhibition

The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its kinase domain.[3] This phosphorylation creates docking sites for adaptor proteins, leading to the activation of several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK) pathways.[2][3] These pathways are central to regulating cell growth, proliferation, and survival.[7] In MET-addicted cancers, constitutive activation of this receptor leads to uncontrolled cell growth and tumor progression. This compound, by selectively binding to the ATP-binding site of the MET kinase domain, prevents its phosphorylation and subsequent activation, thereby blocking these downstream oncogenic signals.[4][5]

Visualization of this compound's Mechanism of Action

Savolitinib_Mechanism cluster_membrane Cell Membrane cluster_this compound cluster_downstream Downstream Signaling MET MET Receptor PI3K PI3K MET->PI3K Activates MAPK_pathway RAS/RAF/MEK MET->MAPK_pathway This compound This compound This compound->MET Inhibits (Blocks Phosphorylation) AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation ERK ERK MAPK_pathway->ERK ERK->Proliferation HGF HGF HGF->MET Binds

Caption: this compound inhibits MET receptor phosphorylation, blocking downstream PI3K/AKT and MAPK signaling.

Quantitative Analysis of this compound's Efficacy

The following tables summarize the key quantitative data on this compound's inhibitory effects from preclinical studies.

In Vitro Efficacy of this compound
Cell LineCancer TypeMET AlterationThis compound GI₅₀ (nM)This compound pMET IC₅₀ (nM)
H1993NSCLC (Adenocarcinoma)MET Amplification4.204.12
EBC-1NSCLC (Squamous Cell Carcinoma)MET Amplification2.144.25

Data extracted from Henry et al., 2016.[5]

In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeThis compound Dose (mg/kg, once daily)Tumor Growth Inhibition (TGI) / Regression
H1993NSCLC0.3Maximal response
EBC-1NSCLC2.5Maximal response
HLXF-036LN (PDX)NSCLC5028% Regression

Data extracted from Henry et al., 2016.[2][5]

Pharmacodynamic Profile of this compound
Model TypeEndpointThis compound EC₅₀Requirement for Tumor Stasis/Regression
Cell line- and patient-derived xenograftspMET Inhibition0.38 ng/mL>90% pMET inhibition

Data extracted from Jones et al., 2021.[8]

Impact on Downstream Signaling Pathways

Studies have demonstrated that this compound's inhibition of MET phosphorylation directly correlates with the suppression of the PI3K/AKT and MAPK signaling pathways.[2][9] In MET-amplified NSCLC cell lines such as H1993 and EBC-1, treatment with this compound leads to a potent, time-dependent inhibition of MET phosphorylation.[9] This is accompanied by a strong and sustained inhibition of AKT signaling.[9] The effect on the MAPK pathway, measured by the phosphorylation of ERK1/2, is also significant, although in some contexts, reactivation of this pathway has been observed over time, suggesting potential resistance mechanisms.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Western Blotting for Phospho-Protein Analysis

This protocol is adapted from the methodologies described in studies evaluating this compound's effects on downstream signaling.[2][9]

1. Cell Culture and Treatment:

  • Culture H1993 or EBC-1 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to 70-80% confluency.

  • Treat cells with a dose-response or time-course of this compound (e.g., 100 nM for various time points, or a range of concentrations for a fixed time).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate.

  • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-MET (e.g., Tyr1234/1235), p-AKT (e.g., Ser473), p-ERK1/2 (e.g., Thr202/Tyr204), and total MET, AKT, and ERK overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate.

  • Visualize protein bands using a chemiluminescence imaging system.

  • Perform densitometry analysis to quantify protein expression levels relative to loading controls.

Western_Blot_Workflow start Start: Cultured Cells treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-MET, p-AKT, p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Protein Levels analysis->end

Caption: A generalized workflow for Western blotting to analyze protein phosphorylation.

Cell Viability Assay

This protocol is based on the methods used to determine the GI₅₀ of this compound in cancer cell lines.[5]

1. Cell Seeding:

  • Seed H1993 or EBC-1 cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

2. Compound Treatment:

  • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 5 days).

3. Viability Assessment:

  • After the incubation period, assess cell viability using a suitable reagent such as CellTiter-Glo® (Promega) or MTT.

  • For CellTiter-Glo®, add the reagent to each well and measure luminescence using a plate reader.

  • For MTT, add MTT solution to each well, incubate to allow formazan crystal formation, solubilize the crystals, and measure absorbance.

4. Data Analysis:

  • Normalize the data to vehicle-treated controls.

  • Plot a dose-response curve and calculate the GI₅₀ (the concentration of drug that causes 50% inhibition of cell growth) using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a highly selective MET inhibitor that effectively blocks the activation of the MET receptor. This targeted inhibition leads to a significant downstream suppression of the PI3K/AKT and MAPK signaling pathways, which are critical for the growth and survival of MET-driven cancers. The quantitative data from both in vitro and in vivo preclinical models underscore the potency of this compound and provide a strong rationale for its clinical development in patients with MET-altered tumors. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the molecular effects of this compound and other MET inhibitors. As research continues, a deeper understanding of the nuances of this compound's interaction with these signaling pathways will be crucial for optimizing its therapeutic use and overcoming potential mechanisms of resistance.

References

A Technical Guide to Early-Stage Clinical Data of Savolitinib Monotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the early-stage clinical trial data for Savolitinib, a potent and highly selective mesenchymal-epithelial transition factor (MET) tyrosine kinase inhibitor (TKI), when used as a monotherapy. The focus is on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] The MET signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion.[2] Aberrant activation of this pathway, through mechanisms such as MET gene amplification, overexpression, or specific mutations like MET exon 14 skipping, is a known oncogenic driver in various cancers.[2][3]

This compound selectively binds to the ATP-binding site of the MET receptor, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades.[2][4] This blockade disrupts key pathways, including the PI3K/AKT and MAPK/ERK pathways, leading to the inhibition of tumor cell growth and induction of apoptosis.[4]

MET_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binds & Activates GAB1 GAB1 MET->GAB1 Phosphorylates PI3K PI3K GAB1->PI3K SHP2 SHP2 GAB1->SHP2 AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation MAPK MAPK (RAS/RAF/MEK/ERK) SHP2->MAPK MAPK->Proliferation This compound This compound This compound->MET Inhibits Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment & Assessment cluster_analysis Phase 3: Follow-up & Analysis Screen Patient Screening (Inclusion/Exclusion Criteria) Biomarker Biomarker Confirmation (e.g., METex14, MET Amplification) Screen->Biomarker Consent Informed Consent Biomarker->Consent Enroll Enrollment & Randomization (if applicable) Consent->Enroll Baseline Baseline Assessment (Tumor Scans, Labs) Enroll->Baseline Treatment Administer this compound (e.g., 600 mg OD) Baseline->Treatment Monitor Safety Monitoring (Adverse Events) Treatment->Monitor TumorEval Tumor Assessment (RECIST 1.1 every 6-12 weeks) Treatment->TumorEval Progression Disease Progression or Unacceptable Toxicity TumorEval->Progression FollowUp Long-Term Follow-up (Overall Survival) Progression->FollowUp Analysis Data Analysis (PFS, ORR, OS, Safety) FollowUp->Analysis

References

The Molecular Basis for Savolitinib's Selectivity for MET Kinase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Savolitinib (also known as Orpathys®, AZD6094, or HMPL-504) is a potent and highly selective small-molecule inhibitor of the MET tyrosine kinase, a key oncogenic driver in various cancers.[1][2] This technical guide provides a comprehensive overview of the molecular basis for this compound's remarkable selectivity. Through a detailed examination of its structural interactions with the MET kinase domain, a summary of its kinase inhibition profile, and a description of the experimental methodologies used for its characterization, this document serves as a valuable resource for researchers in oncology and drug discovery.

Introduction to MET Kinase and this compound

The mesenchymal-epithelial transition (MET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in normal cellular processes, including embryonic development, wound healing, and tissue regeneration.[3][4] Upon binding its ligand, hepatocyte growth factor (HGF), the MET receptor dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and motility.[3] Dysregulation of MET signaling, through gene amplification, exon 14 skipping mutations, or overexpression, is a known driver of tumorigenesis and metastasis in a variety of cancers, including non-small cell lung cancer (NSCLC), papillary renal cell carcinoma (PRCC), and gastric cancer.[2][5]

This compound is a Type Ib ATP-competitive inhibitor that demonstrates high affinity and exquisite selectivity for MET kinase.[6] Its mechanism of action involves binding to the ATP-binding pocket of the MET kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways.[7] This targeted inhibition leads to the suppression of tumor growth and induction of apoptosis in MET-dependent cancer cells.[7]

Molecular Basis of Selectivity: Structural Insights

The high selectivity of this compound for MET kinase can be attributed to specific and intricate interactions within the ATP-binding pocket, as revealed by X-ray crystallography of the this compound-MET complex (PDB ID: 6SDE).[8][9] this compound binds to the active conformation of the MET kinase.

A key determinant of this compound's selectivity is its interaction with the tyrosine residue at position 1230 (Y1230) in the activation loop of the MET kinase.[10][11] The aromatic ring of this compound engages in a favorable π-π stacking interaction with the phenyl ring of Y1230.[10][11] This interaction is a hallmark of many selective Type I MET inhibitors.

Furthermore, the binding of this compound is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues in the MET kinase binding site. While a detailed quantitative analysis of all interactions requires specialized software, visual inspection of the crystal structure (PDB: 6SDE) suggests the following key interactions:

  • Hydrogen Bonds: The nitrogen atoms in the triazolopyrazine core and the pyrazole ring of this compound are positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues, a common feature of kinase inhibitors.

  • Hydrophobic Interactions: The methyl group on the pyrazole ring and the ethyl group linking the imidazopyridine moiety likely engage in hydrophobic interactions with nonpolar residues lining the ATP-binding pocket, further contributing to the binding affinity and selectivity.

Mutations in key residues, such as D1228 and Y1230, have been shown to confer resistance to this compound by disrupting these critical binding interactions.[12]

Kinase Inhibition Profile

KinaseIC50 (nM)Notes
c-MET5Cell-free assay.[6]
p-MET3Cell-free assay for phosphorylated MET.[6]
Other Kinases-This compound demonstrates 650-fold selectivity for MET over a panel of 265 other kinases. The specific IC50 values for these kinases are not publicly detailed.

Table 1: Biochemical Inhibition of MET Kinase by this compound.

The cellular activity of this compound has been demonstrated in various cancer cell lines with MET dysregulation.

Cell LineCancer TypeMET AlterationGI50 (nM)
H1993Non-Small Cell Lung Cancer (LUSC)MET Amplification4.20
EBC-1Non-Small Cell Lung Cancer (LUSC)MET Amplification2.14
Hs746TGastric CancerMET Amplification & Exon 14 Skipping-
NCI-H596Non-Small Cell Lung CancerMET Exon 14 Skipping-

Table 2: Cellular Activity of this compound in MET-Altered Cancer Cell Lines. [7] (Note: Specific GI50 values for Hs746T and NCI-H596 were not provided in the searched sources, but potent inhibition was described).

Experimental Protocols

The characterization of this compound's potency and selectivity involves a range of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding affinity of inhibitors to a kinase.

Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase. A terbium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, FRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the emission signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (this compound) in kinase buffer.

    • Prepare a 3X solution of the MET kinase and the Eu-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X test compound solution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][13]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.

Protocol:

  • Cell Plating:

    • Seed cells in a 96-well opaque-walled plate at a desired density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement and Analysis:

    • Measure the luminescence using a luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[8][14][15][16][17]

X-ray Crystallography of the this compound-MET Complex

This technique is used to determine the three-dimensional structure of the this compound-MET kinase complex at atomic resolution.

Protocol Overview:

  • Protein Expression and Purification:

    • Express the MET kinase domain in a suitable expression system (e.g., E. coli or insect cells).

    • Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).[12][18][19]

  • Co-crystallization:

    • Incubate the purified MET kinase with an excess of this compound to form the complex.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop) to obtain high-quality crystals of the complex.[20][21][22]

  • Data Collection and Structure Determination:

    • Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source).

    • Collect the diffraction data.

    • Process the diffraction data and solve the phase problem to generate an electron density map.

    • Build and refine the atomic model of the this compound-MET complex into the electron density map.[12][18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MET signaling pathway, the mechanism of this compound's action, and a typical workflow for evaluating kinase inhibitors.

MET_Signaling_Pathway cluster_MET HGF HGF MET MET Receptor HGF->MET Binds P1 P P2 P GRB2_SOS GRB2/SOS MET->GRB2_SOS Recruits PI3K PI3K MET->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes This compound This compound This compound->MET Inhibits Phosphorylation Kinase_Inhibitor_Workflow Start Start: Identify Target Kinase (e.g., MET) Biochemical Biochemical Assays (e.g., LanthaScreen) Start->Biochemical Cellular Cell-Based Assays (e.g., CellTiter-Glo) Start->Cellular Structural Structural Biology (X-ray Crystallography) Start->Structural Potency Determine Potency (IC50) Biochemical->Potency Selectivity Assess Selectivity (Kinase Panel) Biochemical->Selectivity Efficacy Evaluate Cellular Efficacy (GI50) Cellular->Efficacy Binding Elucidate Binding Mode & Selectivity Basis Structural->Binding End Lead Optimization & Preclinical Development Potency->End Selectivity->End Efficacy->End Binding->End

References

Methodological & Application

Application Notes and Protocols: Savolitinib In Vitro Assays for Cell Viability and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Savolitinib (also known as AZD6094, HMPL-504, or Volitinib) is a potent and highly selective small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through mechanisms such as MET amplification, overexpression, or mutations, is a known driver in various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and papillary renal cell carcinoma.[3][4] this compound exerts its anti-tumor effects by binding to the ATP-binding site of the c-MET kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways.[2] This inhibition ultimately leads to a reduction in cell viability and the induction of apoptosis in c-MET dependent tumor cells.[2]

These application notes provide detailed protocols for assessing the in vitro effects of this compound on cancer cell viability and apoptosis using standard colorimetric and flow cytometry-based assays.

Data Presentation

This compound and its Effect on Cell Viability

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound in various cancer cell lines, demonstrating its potency against cells with dysregulated c-MET signaling.

Cell LineCancer TypeAssay TypeParameterValueReference
Hs746tGastric CancerTumor ReductionIC5012.5 nM (free drug)[3]
Gastric Cancer Cell Lines (with dysregulated c-MET)Gastric CancerCell GrowthEC500.6 nM/L - 12.5 nM/L[1]
NCI-H441Non-Small Cell Lung CancerHGF-induced proliferation (MTT assay)IC500.006 µM (6 nM)[1]
NCI-H441Non-Small Cell Lung Cancerc-Met autophosphorylation (ELISA)IC500.003 µM (3 nM)[1]
This compound and its Effect on Apoptosis

While it is established that this compound induces apoptosis through the inhibition of the c-MET pathway, specific quantitative data on the percentage of apoptotic cells or fold-change in caspase activity across a range of concentrations and time points in various cell lines is not consistently available in publicly accessible literature. The provided protocols will enable researchers to generate this valuable data. Studies have shown that MET inhibition can lead to increased caspase-3/7 activity and PARP cleavage, which are hallmarks of apoptosis.[5]

Experimental Protocols

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines a method to determine the effect of this compound on the viability of adherent or suspension cancer cells. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium immediately before adding the compound.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle trypsinization.

    • For suspension cells, collect the cells directly.

    • Collect all cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.

  • Washing:

    • Wash the cell pellet twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls for setting compensation and gates:

      • Unstained cells

      • Cells stained with Annexin V-FITC only

      • Cells stained with PI only

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data to differentiate between four cell populations:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Calculate the percentage of cells in each quadrant for each treatment condition.

Mandatory Visualization

Savolitinib_Signaling_Pathway cluster_pathways Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K Activates RAS RAS cMET->RAS Activates This compound This compound This compound->cMET Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Inhibits

Caption: this compound inhibits c-MET signaling.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (and controls) Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze Analyze Data (Calculate IC50) Read_Absorbance->Analyze

Caption: Workflow for MTT cell viability assay.

AnnexinV_PI_Workflow Start Start Seed_Treat Seed and Treat Cells with this compound Start->Seed_Treat Harvest Harvest Cells Seed_Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain_AnnexinV Add Annexin V-FITC Incubate 15 min Resuspend->Stain_AnnexinV Stain_PI Add Propidium Iodide Stain_AnnexinV->Stain_PI Analyze_FCM Analyze by Flow Cytometry Stain_PI->Analyze_FCM End Quantify Apoptosis Analyze_FCM->End

Caption: Workflow for Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Establishing Savolitinib-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing savolitinib-resistant cancer cell line models, crucial tools for investigating drug resistance mechanisms and developing novel therapeutic strategies.

Introduction

This compound is a potent and highly selective small-molecule inhibitor of the MET tyrosine kinase.[1][2] MET is a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways like PI3K/AKT and MAPK, promoting cell proliferation and survival.[2] Aberrant MET signaling, through gene amplification or mutations, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3] While this compound has shown clinical efficacy, acquired resistance inevitably emerges, limiting its long-term therapeutic benefit.[3][4] Understanding the mechanisms of this resistance is paramount for developing effective next-generation therapies.

This document outlines the protocols for generating this compound-resistant cell lines and characterizing the underlying resistance mechanisms.

Selecting Appropriate Cell Line Models

The choice of parental cell lines is critical for developing clinically relevant resistant models. Cell lines with MET amplification are particularly sensitive to this compound and are therefore ideal for resistance studies.[2]

Recommended Cell Lines:

  • NCI-H1993 (NSCLC): MET-amplified lung adenocarcinoma cell line.[2]

  • EBC-1 (NSCLC): MET-amplified lung squamous cell carcinoma cell line.[2]

These cell lines have been previously used to generate this compound-resistant models and have demonstrated nanomolar sensitivity to the drug in their parental state.[2][5]

Data Presentation: this compound Sensitivity in Parental and Resistant Cell Lines

The following tables summarize the quantitative data on this compound sensitivity, comparing parental cell lines with their resistant counterparts. This data is crucial for confirming the resistant phenotype.

Table 1: this compound GI50 Values in Parental NSCLC Cell Lines

Cell LineHistologyThis compound GI50 (nM)
NCI-H1993Lung Adenocarcinoma4.20[2][5]
EBC-1Lung Squamous Cell Carcinoma2.14[2][5]

Table 2: Comparison of this compound IC50 Values in Parental and Resistant H1993 Cells

Cell LineThis compound IC50 (nM)Fold Resistance
H1993 (Parental)~4-
H1993 (Resistant)>2000>500

Experimental Protocols

Protocol for Generating this compound-Resistant Cell Lines

This protocol is based on the widely used method of continuous exposure to incrementally increasing drug concentrations.[6][7][8]

Materials:

  • Parental cancer cell line (e.g., NCI-H1993 or EBC-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)

Workflow for Generating Resistant Cell Lines:

G cluster_0 Phase 1: Initial Exposure cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Establishment and Characterization start Start with Parental Cell Line ic50 Determine this compound GI50 start->ic50 culture_low Culture cells in medium with This compound at sub-GI50 concentration ic50->culture_low monitor Monitor cell viability and proliferation culture_low->monitor increase_conc Gradually increase this compound concentration as cells adapt and resume proliferation monitor->increase_conc stable_culture Establish a stable culture that proliferates in a high concentration of this compound (e.g., 2.0 µM) increase_conc->stable_culture characterize Characterize the resistant phenotype (e.g., GI50, Western Blot, etc.) stable_culture->characterize

Caption: Workflow for generating this compound-resistant cell lines.

Procedure:

  • Determine the GI50 of this compound: First, determine the 50% growth inhibition (GI50) concentration of this compound for the parental cell line using a cell viability assay (see Protocol 3.2).

  • Initial Drug Exposure: Begin by culturing the parental cells in their standard growth medium supplemented with this compound at a concentration below the GI50 (e.g., starting at the GI20-GI30).

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound. This is typically done in a stepwise manner, for example, doubling the concentration at each step. The key is to maintain a selective pressure that allows only the resistant cells to survive and proliferate.[6]

  • Monitoring and Maintenance: Continuously monitor the cells for viability and growth. The process of developing resistance can take several months. During this time, the culture may experience periods of slow growth and significant cell death.

  • Establishment of a Resistant Population: A resistant cell line is considered established when it can proliferate consistently in a high concentration of this compound (e.g., 2.0 µM for H1993 cells).[2]

  • Clonal Isolation (Optional): To study the heterogeneity of resistance mechanisms, single-cell clones can be isolated from the polyclonal resistant population.[1]

  • Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of development.

Protocol for Cell Viability Assay (GI50 Determination)

This protocol is used to assess the sensitivity of cell lines to this compound.

Materials:

  • Parental and resistant cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound (serial dilutions)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 value.

Protocol for Western Blot Analysis

Western blotting is used to analyze the expression and phosphorylation status of key proteins in the MET signaling pathway and potential resistance pathways.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pMET, anti-MET, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-EGFR, anti-MYC)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mechanisms of Acquired this compound Resistance

Research has identified several mechanisms that can lead to acquired resistance to this compound.

Signaling Pathways in this compound Action and Resistance:

G cluster_0 This compound Sensitive cluster_1 This compound Resistant MET_sens MET PI3K_AKT_sens PI3K/AKT Pathway MET_sens->PI3K_AKT_sens MAPK_sens MAPK Pathway MET_sens->MAPK_sens MYC_down MYC Downregulation MET_sens->MYC_down Proliferation_sens Cell Proliferation & Survival PI3K_AKT_sens->Proliferation_sens MAPK_sens->Proliferation_sens This compound This compound This compound->MET_sens Inhibits MET_res MET EGFR_bypass EGFR Activation (Bypass Track) Proliferation_res Cell Proliferation & Survival EGFR_bypass->Proliferation_res mTOR_act mTOR Activation mTOR_act->Proliferation_res MYC_up MYC Upregulation MYC_up->Proliferation_res Savolitinib_res This compound Savolitinib_res->MET_res Ineffective Inhibition

Caption: MET signaling in this compound sensitivity and resistance.

Key Resistance Mechanisms:

  • Bypass Signaling Activation:

    • EGFR Activation: Some resistant clones show increased phosphorylation of EGFR, indicating a switch to EGFR-dependent survival.[1] These cells may become sensitive to a combination of this compound and an EGFR inhibitor.[1]

    • PIM Signaling: A requirement for PIM signaling has also been identified as a resistance mechanism.[9]

  • Downstream Pathway Reactivation:

    • mTOR Activation: Constitutive activation of the mTOR pathway is a conserved feature in this compound-resistant clones.[1][2]

    • MYC Upregulation: Increased expression of the MYC oncogene is another common characteristic of resistant cells.[1][2][10] The decoupling of MYC expression from MET activity is a hallmark of resistance.[10]

  • On-Target MET Mutations:

    • Secondary mutations in the MET kinase domain, such as D1228V/N/H and Y1230C, can emerge and confer resistance.[3]

  • Other Genetic Alterations:

    • Amplification of other receptor tyrosine kinases like FGFR1 and oncogenes such as KRAS have also been implicated in this compound resistance.[11][12]

Characterization of Resistant Cell Lines

A thorough characterization of the established resistant cell lines is essential to understand the underlying mechanisms of resistance.

Experimental Workflow for Characterization:

G cluster_pheno Phenotypic Characterization cluster_molec Molecular Characterization cluster_func Functional Validation start Established this compound-Resistant Cell Line viability Confirm Resistance (Cell Viability Assay) start->viability western Analyze Signaling Pathways (Western Blot for pMET, pAKT, pERK, pEGFR, MYC) viability->western ngs Identify Genetic Alterations (NGS for MET mutations, gene amplifications) western->ngs combo Test Combination Therapies (e.g., with EGFR or mTOR inhibitors) ngs->combo knockdown Validate Key Drivers (e.g., MYC knockdown) combo->knockdown

Caption: Workflow for characterizing this compound-resistant cell lines.

By following these protocols and application notes, researchers can successfully establish and characterize this compound-resistant cell line models. These models will serve as invaluable tools for elucidating novel resistance mechanisms, identifying biomarkers of resistance, and evaluating new therapeutic strategies to overcome treatment failure in MET-driven cancers.

References

Application Notes and Protocols for Savolitinib in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of Savolitinib, a selective MET tyrosine kinase inhibitor, in preclinical mouse models. The following protocols and data are compiled from various preclinical studies to facilitate the design and execution of in vivo experiments.

Overview of this compound in Preclinical Research

This compound is an orally bioavailable and highly selective small molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant MET signaling, through mechanisms such as gene amplification, overexpression, or mutations like exon 14 skipping, is a known driver of tumorigenesis and is associated with a poor prognosis in several cancers, including non-small cell lung cancer (NSCLC), papillary renal cell carcinoma (PRCC), and gastric cancer.[1][3] this compound has demonstrated significant anti-tumor activity in preclinical models by inhibiting MET phosphorylation, which in turn disrupts downstream signaling pathways like PI3K/Akt and MAPK, thereby impeding tumor growth and metastasis.[4] Preclinical studies in mouse models are crucial for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound, both as a monotherapy and in combination with other targeted agents.[1][3][5]

Quantitative Data Summary

The following tables summarize the dosing regimens and corresponding anti-tumor efficacy of this compound in various preclinical mouse models.

Table 1: this compound Monotherapy in Xenograft and Patient-Derived Xenograft (PDX) Models
Cancer TypeMouse ModelCell Line/PDX ModelThis compound Dose (mg/kg)Dosing ScheduleEfficacyReference
NSCLCCDXH19930.3Once Daily (QD)Optimal Response[1][2]
NSCLCCDXEBC-12.5Once Daily (QD)Optimal Response[1][2]
NSCLCPDXMETex14 Mutation5Once Daily (QD)98% Tumor Growth Inhibition (TGI) in 4/9 mice[1][2]
NSCLCPDXMETex14 Mutation25Once Daily (QD)62% Tumor Volume Reduction[1][2]
NSCLCCDXEBC-130Once Daily (QD)76% TGI[6]
NSCLCCDXEBC-130Every Other Day43% TGI[6]
NSCLCCDXEBC-1304 Days On / 3 Days Off39% TGI[6]
NSCLCCDXEBC-115Twice Daily (BID)83% TGI[6]
NSCLCCDXEBC-130Twice Daily (BID)94% TGI[6]
Gastric CancerCDXMKN-452.5 - 25Once Daily (QD)Dose-dependent anti-tumor activity[7]
Gastric CancerCDXMKN-451.25 - 12.5Twice Daily (BID)Dose-dependent anti-tumor activity[7]
Papillary RCCPDXRCC-472.5Once Daily (QD)89% TGI[8]
Papillary RCCPDXRCC-471.25Twice Daily (BID)~8% Regression[8]

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft; TGI: Tumor Growth Inhibition; QD: Once Daily; BID: Twice Daily; RCC: Renal Cell Carcinoma.

Table 2: this compound in Combination Therapy (with Osimertinib) in an EGFRm, MET-amplified NSCLC PDX Model
This compound Dose (mg/kg)Osimertinib Dose (mg/kg)Dosing ScheduleEfficacyReference
0.0210Once Daily (QD)50% TGI (Not significant vs. Osimertinib alone)[9]
0.310Once Daily (QD)81% TGI[9]
1.010Once Daily (QD)96% TGI[9]
2.510Once Daily (QD)46% Tumor Regression[9]
1510Once Daily (QD)84% Tumor Regression[9]
2512.5Once Daily (QD)90% TGI[1][2]
2525Once Daily (QD)94% TGI[1][2]

EGFRm: Epidermal Growth Factor Receptor mutant; TGI: Tumor Growth Inhibition; QD: Once Daily.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in preclinical mouse models.

Xenograft and PDX Mouse Model Studies

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in mouse xenograft models.

Materials:

  • This compound (formulation to be prepared as described below)

  • Vehicle control (e.g., appropriate buffer or suspension vehicle)

  • Cancer cell lines (e.g., EBC-1, MKN-45, H1993) or patient-derived tumor fragments

  • Immunocompromised mice (e.g., athymic nude mice, NOD/SCID gamma mice)

  • Matrigel (optional, for some cell lines)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS), with or without Matrigel.

    • Subcutaneously inject the cell suspension (typically 5 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.

    • For PDX models, surgically implant small tumor fragments subcutaneously.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly).

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined average volume (e.g., 100-250 mm³), randomize mice into treatment and control groups (typically n=8-10 mice per group).[7][8][10]

  • Drug Preparation and Administration:

    • Prepare this compound formulation for oral administration. The specific vehicle may vary between studies and should be optimized.

    • Administer this compound by oral gavage at the desired dose and schedule (e.g., once daily, twice daily).[7]

    • Administer the vehicle control to the control group using the same schedule and route.

  • Efficacy Evaluation:

    • Continue to monitor tumor volumes and body weights throughout the study (e.g., for 20-28 days).[5][9]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study - Mean tumor volume of treated group at start of study) / (Mean tumor volume of control group at end of study - Mean tumor volume of control group at start of study)] x 100.

    • Tumor regression is noted when the tumor volume is smaller at the end of the study than at the start.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

PK Analysis:

  • Administer a single dose of this compound to tumor-bearing mice.[9]

  • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).[9]

  • Process blood to obtain plasma and analyze this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Determine key PK parameters such as Cmax, AUC, and half-life. The half-life of this compound in NSG mice has been reported to be approximately 2.5 hours.[9]

PD Analysis (pMET Inhibition):

  • Treat tumor-bearing mice with this compound.

  • At specified time points after the final dose, euthanize the mice and collect tumor tissues.[11]

  • Prepare tumor lysates and measure the levels of phosphorylated MET (pMET) and total MET using methods such as Western blotting, ELISA, or Meso Scale Discovery (MSD) assays.[10]

  • Calculate the percentage of pMET inhibition relative to the vehicle-treated control group. Pharmacokinetic-pharmacodynamic modeling has shown that prolonged, high levels of pMET inhibition (>90%) are required for tumor stasis and regression.[5]

Visualizations

MET Signaling Pathway and Inhibition by this compound

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET_Receptor MET Receptor HGF->MET_Receptor Binds & Activates PI3K PI3K MET_Receptor->PI3K RAS RAS MET_Receptor->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis This compound This compound This compound->MET_Receptor

Caption: MET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Efficacy Studies in Mouse Models

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Implantation Tumor Cell/Fragment Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Oral Administration of This compound or Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Endpoint (e.g., 21-28 days) Monitoring->Endpoint Tissue_Collection Tumor Excision & Tissue Collection Endpoint->Tissue_Collection Data_Analysis Efficacy (TGI/Regression) & PD Analysis Tissue_Collection->Data_Analysis

Caption: General workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for Savolitinib Studies Utilizing Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Savolitinib (also known as AZD6094, HMPL-504, or Volitinib) is a potent and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2][3] Aberrant MET signaling, driven by mechanisms such as MET gene amplification, overexpression, or mutations like MET exon 14 skipping, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), papillary renal cell carcinoma (PRCC), and gastric cancer.[2][4] this compound selectively binds to the ATP-binding site of the MET receptor, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][3]

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital preclinical platform for cancer research and drug development.[5] These models are recognized for preserving the histological and genetic characteristics of the original tumor, offering a more predictive preclinical model for evaluating therapeutic efficacy compared to traditional cell line-derived xenografts.[5][6] This document provides detailed application notes and protocols for utilizing PDX models in the preclinical evaluation of this compound.

Mechanism of Action of this compound

This compound exerts its anti-tumor activity by targeting the MET signaling pathway. The binding of its ligand, hepatocyte growth factor (HGF), to the MET receptor triggers receptor dimerization and autophosphorylation of key tyrosine residues, leading to the activation of downstream signaling cascades. Dysregulation of this pathway is implicated in tumor growth and metastasis.[4][7] this compound's targeted inhibition of MET phosphorylation effectively blocks these downstream effects.[1]

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor RAS RAS MET->RAS Activates PI3K PI3K MET->PI3K Activates STAT3 STAT3 MET->STAT3 Activates HGF HGF HGF->MET Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation This compound This compound This compound->MET Inhibits

Diagram 1: this compound's Inhibition of the MET Signaling Pathway.

Quantitative Data from Preclinical PDX Studies

The following tables summarize the anti-tumor efficacy of this compound in various PDX models as reported in preclinical studies.

Table 1: this compound Monotherapy in a Papillary Renal Cell Carcinoma (PRCC) PDX Model

PDX ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
RCC-43bThis compound (10 mg/kg)Once Daily (PO)Regression[7]
RCC-47This compound (25 mg/kg)Once Daily (PO)Regression[7]

Table 2: this compound in a Non-Small Cell Lung Cancer (NSCLC) PDX Model with MET Exon 14 Skipping Mutation

PDX ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI) / RegressionReference
METex14 NSCLCThis compound (5 mg/kg)Not Specified98% TGI[8]
METex14 NSCLCThis compound (25 mg/kg)Not Specified62% Tumor Volume Reduction[8]

Table 3: this compound in Combination with Osimertinib in an EGFR-mutant, MET-amplified NSCLC PDX Model

PDX ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI) / RegressionReference
LG1208Osimertinib (10 mg/kg)Not Specified34% TGI[9]
LG1208This compound (15 mg/kg)Not Specified~84% TGI[9]
LG1208This compound (0.3 mg/kg) + Osimertinib (10 mg/kg)Not Specified81% TGI[9]
LG1208This compound (15 mg/kg) + Osimertinib (10 mg/kg)Not Specified84% Tumor Regression[9]

Experimental Protocols

The following protocols provide a generalized framework for conducting this compound efficacy studies in PDX models. These should be adapted based on the specific tumor type, PDX model characteristics, and experimental goals.

Establishment and Propagation of PDX Models

This protocol outlines the initial implantation of patient tumor tissue into immunodeficient mice and subsequent passaging.

PDX_Establishment_Workflow PatientTumor Patient Tumor Tissue Implantation Subcutaneous Implantation into Immunodeficient Mice (P0) PatientTumor->Implantation TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Harvesting Harvest P0 Tumors TumorGrowth->Harvesting Passaging Fragment and Re-implant into new mice (P1, P2, etc.) Harvesting->Passaging Cryopreservation Cryopreserve Tumor Fragments Harvesting->Cryopreservation QC Quality Control (Histology, STR) Passaging->QC

Diagram 2: Workflow for PDX Model Establishment and Propagation.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)[10]

  • Surgical instruments (scalpels, forceps)

  • Growth media (e.g., DMEM/F-12) with antibiotics

  • Matrigel (optional)

  • Anesthesia

Procedure:

  • Tissue Preparation: Immediately place the fresh tumor tissue in sterile growth media on ice. In a sterile biosafety cabinet, mince the tumor into small fragments (approximately 2-3 mm³).

  • Implantation: Anesthetize the recipient mouse. Make a small incision in the skin on the flank. Using forceps, create a subcutaneous pocket. Implant one to two tumor fragments into the pocket. The use of Matrigel mixed with the tumor fragments can sometimes improve engraftment rates. Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring: Palpate the implantation site twice weekly to monitor for tumor formation. Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week.[10] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Passaging: When a tumor reaches the desired size (e.g., 1000-1500 mm³), humanely euthanize the mouse.[11] Aseptically resect the tumor, remove any necrotic tissue, and mince it into fragments for implantation into the next generation of mice (passaging). A portion of the tumor should be cryopreserved for future use and another portion fixed for histological analysis to confirm it retains the characteristics of the original patient tumor.[10]

This compound Efficacy Study in Established PDX Models

This protocol describes the process for evaluating the anti-tumor activity of this compound in mice bearing established PDX tumors.

Savolitinib_Efficacy_Study_Workflow TumorBearingMice Establish Cohort of PDX-bearing Mice Randomization Randomize Mice into Treatment Groups TumorBearingMice->Randomization Treatment Administer this compound and Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Analysis Tumor Collection and Data Analysis Endpoint->Analysis

Diagram 3: Experimental Workflow for a this compound PDX Efficacy Study.

Materials:

  • Cohort of mice with established PDX tumors of a specified volume (e.g., 150-250 mm³)

  • This compound

  • Appropriate vehicle for drug formulation

  • Dosing equipment (e.g., oral gavage needles)

  • Digital calipers

  • Animal scale

Procedure:

  • Cohort Establishment: Implant tumor fragments into a cohort of mice. Monitor tumor growth until the average tumor volume reaches the desired size for study initiation.

  • Randomization: Once tumors reach the target volume, randomize the mice into treatment and control groups (e.g., vehicle control, this compound low dose, this compound high dose).[6][11] Ensure that the average tumor volume is similar across all groups at the start of the study.

  • Drug Administration: Prepare this compound in the appropriate vehicle. Administer the drug to the treatment groups according to the planned dosing schedule (e.g., once daily oral gavage). The vehicle control group should receive the same volume of vehicle on the same schedule.

  • In-life Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.[10] Body weight is a key indicator of treatment toxicity. Clinical observations of the animals' health should also be recorded.

  • Study Endpoint and Analysis: The study may be terminated when tumors in the control group reach a predetermined maximum size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.[11] At the end of the study, humanely euthanize the mice and collect the tumors. Tumor weights can be recorded, and tissue can be processed for pharmacodynamic biomarker analysis (e.g., Western blot for p-MET), histology, or genomic analysis.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Statistical analysis should be performed to determine the significance of any anti-tumor effects.

Pharmacodynamic (PD) Biomarker Analysis

This protocol outlines a general method for assessing the on-target activity of this compound in PDX tumor tissue.

Materials:

  • PDX tumor tissue from treated and control mice

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies (e.g., anti-p-MET, anti-total MET, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)

  • Secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply a chemiluminescent substrate.

    • Visualize the protein bands using a digital imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins in the treated versus control groups. A reduction in the ratio of phosphorylated to total MET, AKT, and ERK in the this compound-treated tumors would indicate effective target engagement.

Conclusion

The use of patient-derived xenograft models provides a robust and clinically relevant platform for the preclinical evaluation of targeted therapies like this compound. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute studies aimed at understanding the efficacy and mechanism of action of this compound in various cancer types with MET pathway alterations. Adherence to rigorous experimental design and data analysis will facilitate the translation of preclinical findings into clinical applications.

References

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Savolitinib Sensitivity Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Savolitinib is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key driver in various cancers, including non-small cell lung cancer (NSCLC) and papillary renal cell carcinoma. Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification or mutations like MET exon 14 skipping, can lead to tumor growth and proliferation. While this compound has shown significant efficacy in patients with MET-driven tumors, identifying additional biomarkers of sensitivity and mechanisms of resistance is crucial for patient stratification and the development of combination therapies. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to this compound.

Background: The MET Signaling Pathway

The MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, activating downstream signaling cascades. These include the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is critical for cell growth and division. This compound competitively binds to the ATP-binding site of the MET kinase domain, inhibiting its activity and suppressing these downstream oncogenic signals.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds PI3K PI3K MET_Receptor->PI3K RAS RAS MET_Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival This compound This compound This compound->MET_Receptor Inhibits

Figure 1. Simplified MET Signaling Pathway and this compound's Mechanism of Action.

Quantitative Data: this compound Sensitivity in Cancer Cell Lines

The sensitivity of cancer cell lines to this compound is often correlated with the status of the MET gene. Cell lines with MET amplification are generally more sensitive to MET inhibition.

Cell LineCancer TypeMET Gene StatusThis compound GI50 (nM)Reference
H1993 NSCLCAmplification4.20[1]
EBC-1 NSCLCAmplification2.14[1]
Hs746T Gastric CancerAmplificationSensitive (nM range)[2]
MKN45 Gastric CancerAmplificationSensitive (nM range)-
SNU-5 Gastric CancerAmplificationSensitive (nM range)-

GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

Experimental Workflow: Genome-Wide CRISPR-Cas9 Knockout Screen

A pooled, genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss-of-function confers either sensitivity or resistance to this compound. The general workflow is depicted below.

CRISPR_Screen_Workflow cluster_library_prep 1. Library Preparation & Transduction cluster_screening 2. Drug Treatment and Screening cluster_analysis 3. Analysis cluster_hits 4. Hit Identification Lenti_Library Lentiviral sgRNA Library (Genome-Wide) Transduction Lentiviral Transduction (Low MOI) Lenti_Library->Transduction Cas9_Cells MET-Amplified Cancer Cells (e.g., H1993) Expressing Cas9 Cas9_Cells->Transduction Selection Puromycin Selection Transduction->Selection Cell_Pool Pool of Cells with Single Gene Knockouts Selection->Cell_Pool Split Split Cell Population Cell_Pool->Split Control Control (DMSO) Split->Control Treatment This compound Treatment Split->Treatment gDNA_Extraction Genomic DNA Extraction Control->gDNA_Extraction Treatment->gDNA_Extraction PCR_Amplification PCR Amplification of sgRNA Cassettes gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing (NGS) PCR_Amplification->NGS Data_Analysis Data Analysis (e.g., MAGeCK) NGS->Data_Analysis Positive_Selection Positive Selection (Resistance Genes) Enriched sgRNAs Data_Analysis->Positive_Selection Negative_Selection Negative Selection (Sensitivity Genes) Depleted sgRNAs Data_Analysis->Negative_Selection

Figure 2. Experimental workflow for a pooled CRISPR-Cas9 knockout screen.

Detailed Experimental Protocols

Cell Line and Reagents
  • Cell Line: A MET-amplified cancer cell line known to be sensitive to this compound (e.g., H1993 NSCLC cell line).

  • CRISPR Library: A genome-wide human sgRNA library (e.g., GeCKO v2.0).

  • Lentivirus Production: Packaging plasmids (e.g., psPAX2 and pMD2.G) and a transfection reagent.

  • Cas9 Expression: The target cell line should stably express Cas9 nuclease. This can be achieved by transducing the cells with a lentivirus carrying a Cas9 expression cassette followed by antibiotic selection.

  • This compound: Pharmaceutical grade this compound dissolved in DMSO.

Lentiviral Library Production
  • Amplify the pooled sgRNA plasmid library in E. coli and purify the plasmid DNA.

  • Co-transfect HEK293T cells with the sgRNA library plasmids and the lentiviral packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Titer the lentiviral library on the target Cas9-expressing cancer cell line to determine the appropriate virus volume for a multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.

CRISPR-Cas9 Library Transduction and Selection
  • Seed the Cas9-expressing H1993 cells at a density that will ensure a representation of at least 500 cells per sgRNA in the library.

  • Transduce the cells with the lentiviral sgRNA library at an MOI of 0.3-0.5 in the presence of polybrene (8 µg/mL).

  • After 24 hours, replace the virus-containing medium with fresh medium.

  • After another 24 hours, begin selection with puromycin at a pre-determined concentration to eliminate non-transduced cells.

  • Expand the surviving cells, maintaining a coverage of at least 500 cells per sgRNA.

This compound Treatment Screen
  • Harvest the transduced and selected cell pool and split it into two populations: a control group and a treatment group.

  • Treat the control group with DMSO and the treatment group with this compound. The concentration of this compound should be empirically determined to achieve a growth inhibition of approximately 50-70% (e.g., IC50 or IC70) over the course of the experiment (typically 14-21 days) to allow for the selection of both resistant and sensitive populations.

  • Maintain the cells under continuous drug pressure, passaging as needed and always maintaining a minimum of 500 cells per sgRNA.

  • Collect cell pellets from both the control and treatment groups at the end of the screen for genomic DNA extraction.

Genomic DNA Extraction, PCR, and Sequencing
  • Extract genomic DNA from the collected cell pellets using a commercial kit suitable for large cell numbers.

  • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes for multiplexing.

  • Purify the PCR products and quantify the library.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NextSeq).

Data Analysis
  • Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.

  • Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.

  • Normalize the read counts and compare the abundance of each sgRNA in the this compound-treated sample to the DMSO-treated control.

  • Identify genes that are significantly enriched (potential resistance genes) or depleted (potential sensitivity genes) in the this compound-treated population.

Expected Results and Interpretation

The output of the CRISPR screen will be a ranked list of genes whose knockout leads to either resistance or sensitivity to this compound.

Selection TypeGene Hit ExampleExpected Phenotype upon KnockoutImplication
Positive Selection (Resistance) NF1 (Neurofibromin 1)Increased resistance to this compound.Loss of NF1 can activate the RAS/MAPK pathway downstream of MET, bypassing the need for MET signaling.
Positive Selection (Resistance) PTEN (Phosphatase and Tensin Homolog)Increased resistance to this compound.Loss of PTEN leads to constitutive activation of the PI3K/AKT pathway, another key downstream effector of MET.
Negative Selection (Sensitivity) EGFR (Epidermal Growth Factor Receptor)Increased sensitivity to this compound.In some contexts, EGFR signaling can act as a bypass resistance mechanism to MET inhibition. Knocking out EGFR would remove this escape route.
Negative Selection (Sensitivity) MYC (c-Myc)Increased sensitivity to this compound.MYC is a downstream effector of MET signaling. Its loss would cripple a key pro-proliferative output, potentially synergizing with MET inhibition.

Validation of Candidate Genes

It is crucial to validate the top candidate genes from the screen through individual sgRNA knockout experiments.

  • Design 2-3 independent sgRNAs targeting each candidate gene.

  • Individually transduce the Cas9-expressing cancer cell line with these sgRNAs.

  • Confirm gene knockout by Western blot or genomic sequencing.

  • Perform cell viability assays (e.g., MTS or CellTiter-Glo) to assess the effect of gene knockout on this compound sensitivity.

  • Further mechanistic studies can be conducted to understand how the validated genes modulate the response to this compound.

Conclusion

The application of a genome-wide CRISPR-Cas9 screen is a powerful, unbiased approach to identify novel genetic determinants of this compound sensitivity and resistance. The identified genes and pathways can serve as predictive biomarkers for patient stratification, provide insights into the mechanisms of drug action and resistance, and uncover rational combination therapy strategies to enhance the efficacy of this compound in the clinic.

References

Troubleshooting & Optimization

Overcoming Savolitinib resistance through combination therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Savolitinib and exploring combination therapies.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of acquired resistance to this compound?

A1: Acquired resistance to this compound, a potent and selective MET inhibitor, can arise through several mechanisms. These primarily involve the activation of bypass signaling pathways that render the cancer cells independent of MET signaling for their survival and proliferation. Key mechanisms identified in non-small cell lung cancer (NSCLC) and other cancers include:

  • MET-Independent mTOR and MYC Activation: Upregulation of MYC and constitutive activation of the mTOR pathway are conserved features in this compound-resistant clones.[1][2][3] This allows cancer cells to bypass the effects of MET inhibition.

  • Switch to EGFR Dependence: In some cases, resistance is driven by a switch to dependence on Epidermal Growth Factor Receptor (EGFR) signaling.[1][2] Resistant cells may show increased EGFR phosphorylation.[1]

  • Activation of PIM Kinase Signaling: A novel mechanism of acquired resistance involves the activation of PIM kinase signaling.[2][3]

  • On-Target MET Mutations: In some instances, particularly in MET-amplified gastric cancer, acquired resistance can be due to secondary mutations in the MET gene itself, such as D1228V/N/H and Y1230C mutations.[4]

Q2: What combination therapies have shown promise in overcoming this compound resistance?

A2: Several combination strategies have been investigated to overcome this compound resistance, with a focus on targeting the identified bypass pathways:

  • This compound and EGFR Inhibitors (e.g., Osimertinib): This is a well-studied combination, particularly for patients with EGFR-mutated NSCLC who develop MET amplification as a resistance mechanism to EGFR TKIs.[5][6][7][8][9][10][11][12][13][14][15] Clinical trials like SACHI, SAFFRON, TATTON, and SAVANNAH have demonstrated the efficacy of this combination.[5][6][7][9][10][11][13]

  • This compound and mTOR Inhibitors: Given that mTOR activation is a key resistance mechanism, dual mTORC1/2 inhibitors can resensitize resistant cells to this compound.[1][2]

  • This compound and PIM Inhibitors: For resistance driven by PIM kinase signaling, the combination with a PIM inhibitor has been shown to restore this compound sensitivity in preclinical models.[2][3]

  • This compound and VEGFR Inhibitors (e.g., Fruquintinib): In clear cell renal cell carcinoma, a synergistic anti-tumor effect has been observed with the combination of this compound and the VEGFR inhibitor Fruquintinib.[16][17]

Q3: My MET-amplified cells are showing reduced sensitivity to this compound. What should I investigate first?

A3: If you observe a decrease in this compound sensitivity, a systematic investigation of the potential resistance mechanisms is recommended:

  • Confirm MET Inhibition: First, verify that this compound is still effectively inhibiting MET phosphorylation (p-MET) in your cell line using Western blotting.

  • Assess Bypass Pathway Activation: Investigate the activation status of key bypass signaling pathways. This includes checking the phosphorylation levels of EGFR, AKT, ERK, and S6 (a downstream target of mTOR) via Western blotting.[1][18]

  • Evaluate MYC Expression: Analyze the expression levels of MYC, as its overexpression is a common feature of resistance.[1][19]

  • Sequence the MET Kinase Domain: If bypass pathway activation is not evident, consider sequencing the MET kinase domain to check for the emergence of secondary resistance mutations.[4]

Troubleshooting Guides

Problem 1: Unexpectedly high cell viability in this compound-treated, MET-dependent cell lines.
  • Possible Cause 1: Suboptimal Drug Concentration.

    • Troubleshooting: Verify the concentration and activity of your this compound stock. Perform a dose-response curve to determine the accurate IC50 value for your specific cell line and experimental conditions. The GI50 for sensitive NSCLC cell lines like NCI-H1993 and EBC-1 is in the low nanomolar range (around 2-5 nM).[20]

  • Possible Cause 2: Development of Resistance.

    • Troubleshooting: Culture the cells in the absence of this compound for several passages to see if sensitivity is restored. If not, resistance may be stable. Proceed to investigate resistance mechanisms as described in Q3 of the FAQ.

  • Possible Cause 3: Experimental Artifact.

    • Troubleshooting: Ensure proper cell seeding density and health. Review your cell viability assay protocol for any potential errors in reagent preparation or incubation times.[21][22][23][24]

Problem 2: Inconsistent results in combination therapy experiments (e.g., this compound + Osimertinib).
  • Possible Cause 1: Inappropriate Dosing and Scheduling.

    • Troubleshooting: The timing and dosage of each drug are critical for observing synergistic effects. For in vivo studies, consider the pharmacokinetic and pharmacodynamic properties of both drugs.[25] For in vitro studies, a checkerboard assay with varying concentrations of both drugs can help identify the optimal synergistic ratio.

  • Possible Cause 2: Cell Line Heterogeneity.

    • Troubleshooting: Resistance mechanisms can be heterogeneous even within the same cell line.[2] Consider single-cell cloning to isolate and characterize subpopulations with different resistance profiles.

  • Possible Cause 3: Off-target effects of combination drugs.

    • Troubleshooting: Include appropriate controls for each drug alone and the vehicle. If possible, use a second, structurally different inhibitor for the same target to confirm that the observed effect is on-target.

Data Presentation

Table 1: In Vitro Efficacy of this compound in MET-Altered Cancer Cell Lines

Cell LineCancer TypeMET AlterationThis compound GI50 (nM)Reference
NCI-H1993NSCLCAmplification4.20[20]
EBC-1NSCLCAmplification2.14[20]

Table 2: Clinical Efficacy of this compound and Osimertinib Combination in EGFR-Mutated, MET-Amplified NSCLC

Clinical TrialTreatment ArmObjective Response Rate (ORR)Median Duration of Response (DoR) (months)Reference
SACHIThis compound + Osimertinib58%8.4[5]
SACHIChemotherapy34%3.2[5]
SAVANNAH (IHC90+ and/or FISH10+)This compound + Osimertinib49%9.3[13]
TATTON (Part B2)This compound + Osimertinib65%-[15]
TATTON (Part B3)This compound + Osimertinib67%-[15]
TATTON (Part D)This compound + Osimertinib62%-[15]

Table 3: Preclinical In Vivo Efficacy of this compound and Osimertinib Combination

ModelTreatmentTumor Growth Inhibition (TGI)Reference
EGFRm, MET-amplified PDXThis compound (15 mg/kg)~84%[25]
EGFRm, MET-amplified PDXOsimertinib (10 mg/kg)34% (not significant)[25]
EGFRm, MET-amplified PDXThis compound (15 mg/kg) + Osimertinib (10 mg/kg)84% tumor regression[25]
EGFRm, MET-amplified PDXThis compound (0.3 mg/kg) + Osimertinib (10 mg/kg)81%[25]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[22][24]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and/or the combination drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for analyzing protein expression and phosphorylation status.[26][27][28][29]

  • Sample Preparation:

    • Culture cells to 70-80% confluency and treat with this compound and/or combination drugs for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel along with a molecular weight marker.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-MET, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-MYC, anti-β-actin) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Model for Drug Resistance Studies

This is a generalized protocol and all animal experiments must be conducted in accordance with institutional and national guidelines.[30][31][32][33][34]

  • Cell Implantation:

    • Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., NCI-H1993) resuspended in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Drug Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, combination therapy).

    • Administer the drugs at the predetermined doses and schedule (e.g., oral gavage daily).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by Western blot or immunohistochemistry).

  • Developing Resistant Models:

    • To develop an in vivo model of acquired resistance, treat mice with established tumors with this compound until the tumors initially regress and then start to regrow. Tumors from these mice can then be harvested and passaged to create a resistant xenograft line.

Visualizations

Savolitinib_Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K RAS RAS MET->RAS EGFR EGFR EGFR->PI3K EGFR->PI3K Bypass Activation EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Proliferation Bypass Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MYC MYC ERK->MYC PIM PIM Kinase PIM->MYC PIM->MYC Bypass Activation MYC->Proliferation This compound This compound This compound->MET Inhibition

Caption: Key signaling pathways involved in this compound action and resistance.

Combination_Therapy_Workflow start This compound-Resistant Cancer Cells/Tumor Model hypothesis Hypothesize Resistance Mechanism (e.g., EGFR activation, mTOR activation) start->hypothesis design Design Combination Therapy hypothesis->design invitro In Vitro Validation (Cell Viability, Western Blot) design->invitro invivo In Vivo Validation (Xenograft Model) invitro->invivo Promising results analysis Data Analysis (Synergy, Efficacy) invitro->analysis Initial screening invivo->analysis conclusion Identify Effective Combination Strategy analysis->conclusion

References

Technical Support Center: Investigating Savolitinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating biomarkers of Savolitinib resistance.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target mechanisms of acquired resistance to this compound?

Acquired resistance to this compound, a selective MET inhibitor, can occur through genetic alterations within the MET gene itself. These on-target mechanisms often lead to the reactivation of MET signaling despite the presence of the inhibitor. Key identified on-target resistance mechanisms include:

  • Secondary Mutations in the MET Kinase Domain: Specific point mutations in the MET gene have been identified in patients who develop resistance to this compound. These mutations can interfere with the binding of this compound to the MET kinase domain, thereby reducing its inhibitory effect. Notable mutations include D1228V/N/H and Y1230C.[1][2][3] In vitro studies have shown that MET D1228 and Y1230 mutations can confer strong resistance to this compound.[4][5]

  • High-Level MET Gene Amplification: An increase in the copy number of the MET gene can lead to overexpression of the MET protein.[1][2][3] This high level of protein expression can overwhelm the inhibitory capacity of this compound, leading to sustained downstream signaling and tumor cell survival.

Q2: What are the primary off-target mechanisms of this compound resistance?

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for MET signaling to drive tumor growth and survival. These are heterogeneous and can be clone-specific.[6][7][8] Common off-target mechanisms include:

  • Activation of Bypass Signaling Pathways:

    • EGFR Pathway Activation: A switch to dependence on the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common mechanism of resistance.[6][7][8] This can occur through EGFR gene amplification.[4][5][9] In some cases, combination therapy with an EGFR inhibitor and this compound can overcome this resistance.[6][7][8]

    • mTOR Pathway Activation: Constitutive activation of the mTOR pathway, downstream of PI3K/AKT, is a conserved feature in many this compound-resistant clones.[6][7][8] Dual mTORC1/2 inhibition has been shown to overcome this resistance.[6][7][8]

    • PIM Kinase Signaling: A novel role for PIM kinases in acquired this compound resistance has been identified. Inhibition of PIM kinases can restore sensitivity to this compound.[6][7]

  • Upregulation of Downstream Effectors:

    • MYC Upregulation: The decoupling of MYC expression from MET signaling is a hallmark of this compound resistance.[10] Upregulation of MYC is a conserved feature of resistant clones, and knockdown of MYC can overcome this resistance.[6][7][8][10]

  • Other Gene Amplifications:

    • KRAS Amplification: Acquired amplification of the KRAS gene has been observed in patients at the time of disease progression.[4][5][9]

    • FGFR1 Amplification: Emergence of Fibroblast Growth Factor Receptor 1 (FGFR1) gene amplification has also been identified as a potential resistance mechanism.[4][5][9]

Troubleshooting Guides

Problem: My MET-amplified cancer cell line is showing reduced sensitivity to this compound in a cell viability assay.

Possible Cause 1: Development of on-target resistance.

  • Troubleshooting Steps:

    • Sequence the MET gene: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to check for the presence of known resistance mutations (e.g., D1228V/N/H, Y1230C).

    • Assess MET gene copy number: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if there is an increase in the MET gene copy number compared to the parental, sensitive cell line.

Possible Cause 2: Activation of bypass signaling pathways.

  • Troubleshooting Steps:

    • Perform Western Blot Analysis: Assess the phosphorylation status of key proteins in alternative signaling pathways, such as EGFR (p-EGFR), AKT (p-AKT), S6 (p-S6), and ERK (p-ERK). An increase in the phosphorylation of these proteins in the presence of this compound would suggest the activation of bypass pathways.

    • Test Combination Therapies: Treat the resistant cells with a combination of this compound and inhibitors of the suspected bypass pathway (e.g., an EGFR inhibitor like osimertinib, an mTOR inhibitor, or a PIM inhibitor) to see if sensitivity is restored.

Problem: I am not detecting any known resistance mutations in my patient's tumor biopsy after progression on this compound.

Possible Cause: Resistance is mediated by mechanisms other than genetic mutations in the target region.

  • Troubleshooting Steps:

    • Analyze Circulating Tumor DNA (ctDNA): ctDNA analysis can be a powerful tool to identify genomic aberrations that emerge during therapy.[2] It may reveal resistance mutations or amplifications not detected in a single tumor biopsy due to tumor heterogeneity.

    • Perform Comprehensive Genomic Profiling: Use a broad NGS panel that covers a wide range of cancer-relevant genes to look for amplifications in genes such as EGFR, KRAS, and FGFR1.[4][5][9]

    • Investigate Downstream Signaling: Conduct immunohistochemistry (IHC) or western blot on the tumor biopsy to assess the expression and activation of proteins like MYC and phosphorylated components of the mTOR pathway.[6][7][8][10]

Data Summary

Table 1: Summary of Identified Biomarkers of this compound Resistance

Biomarker CategorySpecific BiomarkerCancer Type(s)Reference(s)
On-Target MET D1228V/N/H, Y1230C mutationsGastric Cancer, NSCLC[1][2][4][5]
High-level MET gene amplificationGastric Cancer[1][2][3]
Off-Target (Bypass Pathways) EGFR activation/amplificationNSCLC[4][5][6][7][8][9]
mTOR pathway activationNSCLC[6][7][8]
PIM kinase signalingNSCLC[6][7]
KRAS gene amplificationNSCLC[4][5][9]
FGFR1 gene amplificationNSCLC[4][5][9]
Off-Target (Downstream Effectors) MYC upregulationNSCLC[6][7][8][10]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Cell Culture: Culture MET-dependent cancer cell lines (e.g., H1993, EBC-1 for NSCLC) in standard growth medium.

  • Initial this compound Treatment: Treat the cells with this compound at a concentration just below the GI50 value.

  • Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner.

  • Isolation of Resistant Clones: When the cells are able to proliferate in a high concentration of this compound (e.g., 2.0 μM), isolate single-cell clones by limiting dilution or cell sorting.[6][7]

  • Confirmation of Resistance: Characterize the resistant phenotype of the isolated clones by performing cell viability assays and comparing the GI50 values to the parental cell line.

Protocol 2: Western Blot Analysis for Bypass Pathway Activation

  • Cell Lysis: Lyse parental and this compound-resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., MET, EGFR, AKT, S6, ERK) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Next-Generation Sequencing (NGS) of Tumor Tissue or ctDNA

  • Sample Collection: Obtain tumor biopsy tissue or peripheral blood from patients before and after treatment with this compound.

  • DNA Extraction: Isolate genomic DNA from the tumor tissue or cell-free DNA from the plasma.

  • Library Preparation: Prepare sequencing libraries from the extracted DNA using a commercially available kit. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.

  • Target Enrichment (for targeted sequencing): Use a custom or commercially available gene panel to enrich for specific genes of interest (e.g., MET, EGFR, KRAS, FGFR1).

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis: Align the sequencing reads to the human reference genome and perform variant calling to identify single nucleotide variants, insertions/deletions, and copy number variations.

Visualizations

Experimental_Workflow_Resistance cluster_patient Patient Samples cluster_cell_line In Vitro Model cluster_analysis Analysis Patient_Pre Pre-treatment Tumor/ctDNA NGS NGS Analysis (MET mutations, Gene Amplifications) Patient_Pre->NGS Patient_Post Post-progression Tumor/ctDNA Patient_Post->NGS Parental_Cells Parental Sensitive Cells Resistant_Cells This compound-Resistant Cells Parental_Cells->Resistant_Cells Chronic this compound Exposure Viability Cell Viability Assays Parental_Cells->Viability Resistant_Cells->NGS WB Western Blot (Bypass Pathway Activation) Resistant_Cells->WB Resistant_Cells->Viability

References

Addressing solubility and stability issues of Savolitinib in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling Savolitinib in experimental settings, with a focus on addressing common solubility and stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Volitinib, AZD6094, or HMPL-504, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met receptor, upon binding with its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, motility, and invasion.[4][5] In many cancers, the c-Met pathway is aberrantly activated through mechanisms like gene amplification, overexpression, or mutations.[5][6] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the c-Met kinase domain, which blocks its autophosphorylation and subsequent activation.[4][6] This inhibition disrupts downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, leading to reduced tumor cell growth and increased apoptosis.[4]

Diagram: this compound's Mechanism of Action

Savolitinib_Mechanism cluster_pathway c-Met Signaling Pathway cluster_inhibition Inhibition by this compound HGF HGF cMet c-Met Receptor HGF->cMet Binds pMet p-Met (Activated) cMet->pMet Dimerization & Autophosphorylation Downstream PI3K/AKT & MAPK/ERK Pathways pMet->Downstream Activates Response Cell Proliferation, Survival, Invasion Downstream->Response Promotes This compound This compound This compound->cMet Binds & Inhibits ATP Competition

Caption: this compound inhibits the HGF/c-Met signaling cascade.

Q2: What are the primary solvents for dissolving this compound?

This compound is soluble in organic solvents like DMSO and dimethyl formamide (DMF).[7] It is sparingly soluble in aqueous buffers.[7] For most in vitro experiments, a high-concentration stock solution is first prepared in 100% DMSO.

Q3: How should this compound be stored to ensure its stability?

  • Powder: Store the solid crystalline form of this compound at -20°C for long-term stability, where it can be stable for at least four years.[2][7]

  • Stock Solutions: DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2]

  • Aqueous Solutions: Aqueous working solutions are not recommended for storage for more than one day.[7] It is best practice to prepare these solutions fresh for each experiment.

Quantitative Data Summary

The following tables provide a summary of solubility and storage information for this compound.

Table 1: Solubility of this compound

SolventConcentration / SolubilitySource(s)
DMSO~1 mg/mL[7]
≥ 20.83 mg/mL (60.31 mM)[2]
≥ 34 mg/mL (98.45 mM)[8]
69 mg/mL (199.79 mM)[1]
Dimethyl Formamide (DMF)~1 mg/mL[7]
DMSO:PBS (pH 7.2) (1:20 ratio)~0.05 mg/mL[7]
Ethanol8 mg/mL (with heating to 50°C)[9][10]
Water< 0.1 mg/mL (Insoluble)[8]

Note: Solubility in DMSO can vary. Using fresh, anhydrous DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1]

Table 2: Storage and Stability Recommendations

FormStorage TemperatureStability PeriodSource(s)
Solid Powder-20°C≥ 4 years[7]
3 years[2]
In Solvent (DMSO)-80°C2 years[2]
-20°C1 year[2]
Aqueous Solution4°C / Room Temp≤ 1 day[7]

Troubleshooting Guide

Q4: My this compound precipitated after I diluted the DMSO stock solution into my aqueous cell culture medium. What happened and how can I fix it?

This is a common issue due to this compound's poor solubility in aqueous solutions.[7] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or medium, the solvent environment changes abruptly, causing the compound to fall out of solution.

Solutions:

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent toxicity to cells.[11]

  • Stepwise Dilution: Perform a serial or stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, vortexing or mixing gently, and then add this intermediate dilution to the final volume.

  • Increase Mixing: Add the DMSO stock dropwise to the aqueous solution while vortexing or stirring to promote rapid dispersal and prevent localized high concentrations of the compound.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help improve solubility.

Diagram: Troubleshooting Precipitation

Troubleshooting_Precipitation Start Issue: Precipitation upon dilution of DMSO stock in media CheckDMSO Is final DMSO concentration <0.5%? Start->CheckDMSO DilutionMethod How was the dilution performed? CheckDMSO->DilutionMethod Yes Solution2 Solution: Lower stock concentration or increase final volume. CheckDMSO->Solution2 No RapidDilution Rapid, single-step dilution DilutionMethod->RapidDilution StepwiseDilution Stepwise, slow addition with mixing DilutionMethod->StepwiseDilution Solution1 Solution: Use stepwise dilution. Add stock to vortexing media. RapidDilution->Solution1 Success Problem Solved StepwiseDilution->Success If still an issue, consider a lower final This compound concentration Solution1->Success Solution2->CheckDMSO

Caption: A decision tree for troubleshooting this compound precipitation.

Q5: I am observing inconsistent results in my multi-day cell-based assays. Could this be related to this compound's stability?

Yes, this is possible. While this compound is stable in solid form and in DMSO, its stability in aqueous culture media can be limited.[7] Components in cell culture media, such as pyruvate and bicarbonate, can affect the stability of compounds over time.[12] Furthermore, interactions with media components or cellular metabolism could reduce the effective concentration of the drug over several days.

Recommendations:

  • Fresh Media Changes: For long-term experiments (e.g., > 24-48 hours), consider replacing the media with freshly prepared this compound-containing media every 1-2 days to ensure a consistent concentration.

  • Run a Time-Course Experiment: To assess stability in your specific system, measure the compound's effect at different time points (e.g., 24, 48, 72 hours) without changing the media to see if the efficacy diminishes over time.

  • Include Proper Controls: Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.[11]

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 345.36 g/mol )[2]

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 20 mM stock solution, you will need:

    • Mass = 20 mmol/L * 1 L/1000 mL * 345.36 g/mol * 1000 mg/g * 1 mL = 6.91 mg

  • Weigh Compound: Carefully weigh out 6.91 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if needed.[8] Ensure the solution is clear before proceeding.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.

Diagram: Workflow for Stock Solution Preparation

Workflow_Stock_Solution Start Start Calculate 1. Calculate Mass of this compound Powder Start->Calculate Weigh 2. Weigh Powder Calculate->Weigh Add_Solvent 3. Add Anhydrous DMSO Weigh->Add_Solvent Dissolve 4. Vortex/Sonicate until Dissolved Add_Solvent->Dissolve Aliquot 5. Aliquot into Single-Use Tubes Dissolve->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store End Ready for Use Store->End

Caption: A standard workflow for preparing this compound stock solutions.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 20 mM this compound stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or flasks

  • Vortex mixer

Procedure:

  • Calculate Dilution: To prepare a 10 µM working solution from a 20 mM stock, a 1:2000 dilution is required (20,000 µM / 10 µM = 2000).

  • Prepare Medium: Add the desired final volume of pre-warmed cell culture medium to a sterile conical tube. For example, for 10 mL of working solution.

  • Add Stock Solution: Calculate the volume of stock needed: 10 mL / 2000 = 0.005 mL or 5 µL.

  • Dilute and Mix: While gently vortexing or swirling the tube of medium, add the 5 µL of the 20 mM DMSO stock solution dropwise. This ensures rapid mixing and prevents precipitation.

  • Final DMSO Check: The final DMSO concentration in this example is 0.05% (5 µL / 10,000 µL), which is well below the typical 0.5% toxicity limit for most cell lines.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay. Do not store this aqueous solution.[7]

References

Strategies to mitigate Savolitinib-induced toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate and manage toxicities observed during preclinical animal studies with Savolitinib, a selective MET tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound in preclinical studies?

Based on clinical trial data in humans, the most anticipated toxicities in animal models include gastrointestinal issues (nausea, vomiting, diarrhea), peripheral edema, hepatotoxicity (elevated liver enzymes), and pyrexia.[1][2] Preclinical studies have shown that this compound is generally well-tolerated at efficacious doses, but dose-limiting toxicities can occur at higher exposures.[1][3]

Q2: What is a typical starting dose for this compound in mouse xenograft models?

In preclinical xenograft models, this compound has demonstrated anti-tumor activity at doses ranging from 0.3 mg/kg to 25 mg/kg administered orally once daily.[3][4] The optimal dose will depend on the specific tumor model and study objectives. It is recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

Q3: How can I monitor for potential cardiotoxicity with this compound in my animal studies?

While specific preclinical cardiotoxicity data for this compound is limited, some tyrosine kinase inhibitors (TKIs) have been associated with cardiovascular adverse events, such as QT prolongation.[1][5][6] For long-term or high-dose studies, consider incorporating electrocardiogram (ECG) monitoring to assess for changes in cardiac function.[1]

Q4: Are there any known drug-drug interactions I should be aware of when co-administering other agents with this compound?

Yes, co-administration of this compound with other drugs, particularly other TKIs like Osimertinib, is common in preclinical research.[1][3] While synergistic anti-tumor effects are often the goal, be aware of the potential for overlapping toxicities. It is crucial to establish the MTD of the combination regimen.

Troubleshooting Guides

Issue 1: Gastrointestinal Toxicity (Nausea, Vomiting, Diarrhea)

Symptoms:

  • Rodents: Pica (eating of non-nutritive substances like bedding), decreased food intake, weight loss, wet or soiled perianal area, hunched posture.

  • Dogs: Observable vomiting, retching, diarrhea, decreased appetite.

Mitigation and Management Strategies:

StrategyProtocol Details
Dose Adjustment If significant GI toxicity is observed, consider reducing the dose of this compound by 25-50%. If toxicity persists, a temporary drug holiday (e.g., 2-3 days) may be necessary.
Supportive Care: Diet Provide highly palatable and easily digestible moist food to encourage eating. Supplement with nutritional support gels if anorexia is severe. Ensure free access to fresh water.
Supportive Care: Hydration For moderate to severe diarrhea, administer subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) to prevent dehydration. Consult with a veterinarian for appropriate volumes and frequency.
Symptomatic Treatment Anti-emetic (e.g., maropitant for dogs) or anti-diarrheal agents may be considered after consultation with a veterinarian to ensure no interference with the study objectives.
Issue 2: Peripheral Edema

Symptoms:

  • Rodents & Dogs: Swelling of the limbs, paws, or face. Pitting edema (an indentation remains after pressing on the swollen area).

Mitigation and Management Strategies:

StrategyProtocol Details
Dose Adjustment For moderate to severe edema, consider a dose reduction of this compound.[1]
Monitoring Regularly monitor body weight as a sensitive indicator of fluid retention. Visually inspect and palpate limbs and facial areas daily.
Supportive Care Ensure housing provides comfortable, dry bedding. For severe cases in larger animals, gentle limb massage may help to improve lymphatic drainage. The use of diuretics should be carefully considered with veterinary consultation as it can lead to dehydration and electrolyte imbalances.
Issue 3: Hepatotoxicity

Symptoms:

  • Usually subclinical in early stages.

  • Lethargy, anorexia, and jaundice (yellowing of mucous membranes) may be observed in severe cases.

Mitigation and Management Strategies:

StrategyProtocol Details
Biochemical Monitoring Collect blood samples (e.g., via tail vein in mice/rats or cephalic vein in dogs) at baseline and at regular intervals (e.g., weekly or bi-weekly) during the study. Analyze serum for liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
Dose Adjustment If liver enzymes increase significantly (e.g., >3-5 times the upper limit of normal), a dose reduction or temporary discontinuation of this compound is recommended.
Histopathology At the end of the study, or if an animal is euthanized due to severe toxicity, collect the liver for histopathological examination. Look for signs of hepatocellular injury, inflammation, and necrosis.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Use the same strain and sex of mice as planned for the main efficacy study (e.g., female athymic nude mice, 6-8 weeks old).

  • Group Allocation: Assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.

  • Dose Escalation: Start with a dose known to be well-tolerated from efficacy studies (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg). Dosing is typically performed via oral gavage once daily for 5-14 consecutive days.

  • Monitoring:

    • Clinical Observations: Observe animals twice daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming; presence of diarrhea).

    • Body Weight: Record body weight daily. The MTD is often defined as the dose that causes no more than a 10-15% mean body weight loss and no mortality.

    • Food and Water Intake: Monitor daily.

  • Endpoint: The study is typically terminated after the observation period. The MTD is determined as the highest dose that meets the predefined criteria for tolerability.

Protocol 2: Monitoring for Hepatotoxicity in a Rodent Efficacy Study
  • Baseline Sampling: Prior to the first dose of this compound, collect a baseline blood sample from all animals for serum chemistry analysis (ALT, AST).

  • Treatment Period Sampling: Collect blood samples at regular intervals throughout the study (e.g., weekly for the first 4 weeks, then bi-weekly). The sampling schedule may be adjusted based on the expected onset of toxicity.

  • Terminal Sampling: At the study endpoint, collect a final blood sample and perform a gross necropsy.

  • Tissue Collection: Collect the liver and weigh it. Preserve a section in 10% neutral buffered formalin for histopathological analysis.

  • Data Analysis: Compare the serum chemistry and liver-to-body weight ratios between the treatment and control groups. Correlate any biochemical changes with histopathological findings.

Visualizations

Savolitinib_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling HGF HGF MET MET Receptor HGF->MET Binds and Activates RAS RAS MET->RAS PI3K PI3K MET->PI3K This compound This compound This compound->MET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits the MET signaling pathway.

Experimental_Workflow_Toxicity_Monitoring cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Study Endpoint cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice with Xenografts) Grouping Randomize into Groups (Vehicle, this compound Doses) Animal_Model->Grouping Baseline Collect Baseline Data (Body Weight, Blood Samples) Grouping->Baseline Dosing Administer this compound/Vehicle (e.g., Daily Oral Gavage) Baseline->Dosing Daily_Checks Daily Clinical Observations & Body Weight Measurement Dosing->Daily_Checks Euthanasia Humane Euthanasia Dosing->Euthanasia At study conclusion Weekly_Checks Weekly Blood Sampling (Biochemistry) Daily_Checks->Weekly_Checks Daily_Checks->Euthanasia If humane endpoints are met Weekly_Checks->Dosing Necropsy Gross Necropsy & Organ Weight Euthanasia->Necropsy Histopathology Tissue Collection for Histopathology Necropsy->Histopathology Analyze Analyze & Correlate Data (Clinical Signs, BW, Bloodwork, Pathology) Histopathology->Analyze Toxicity_Management_Logic Observe Observe Clinical Signs of Toxicity (e.g., >15% Weight Loss, Severe Lethargy) Assess Assess Severity Observe->Assess Mild Mild/Moderate Toxicity Assess->Mild Grade 1-2 Severe Severe Toxicity Assess->Severe Grade 3-4 Supportive Initiate Supportive Care (e.g., Diet, Hydration) Mild->Supportive Stop_Dose Temporarily Stop Dosing Severe->Stop_Dose Dose_Reduce Reduce this compound Dose Supportive->Dose_Reduce Continue_Monitor Continue Close Monitoring Dose_Reduce->Continue_Monitor Reassess Reassess Animal's Condition Stop_Dose->Reassess Endpoint Consider Humane Endpoint Reassess->Continue_Monitor Improved Reassess->Endpoint Not Improved

References

Technical Support Center: Investigating Bypass Signaling Pathways in Savolitinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of acquired resistance to Savolitinib, a selective MET inhibitor. The content is tailored for scientists and drug development professionals working to understand and overcome resistance through the activation of bypass signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] It functions by binding to the ATP-binding site of the MET receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways.[1][3] Dysregulation of the MET pathway, through mechanisms like gene amplification or specific mutations (e.g., MET exon 14 skipping), is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[1][4]

Q2: What are the common mechanisms of acquired resistance to this compound?

Acquired resistance to this compound can occur through two main mechanisms:

  • On-target alterations: These involve genetic changes in the MET gene itself, such as secondary mutations in the kinase domain (e.g., D1228V/N/H, Y1230C) that interfere with drug binding.

  • Off-target alterations (Bypass Signaling): This involves the activation of alternative signaling pathways that compensate for the inhibition of MET, thereby reactivating downstream pro-survival signals.[5] Common bypass pathways implicated in resistance to MET inhibitors include the activation of other receptor tyrosine kinases (RTKs) such as EGFR, HER2, and AXL.[5][6][7]

Q3: How can I determine if my this compound-resistant cells are utilizing a bypass signaling pathway?

A common first step is to perform a phospho-RTK array to screen for the activation of multiple RTKs simultaneously. Subsequently, you can validate the findings using Western blotting to check for increased phosphorylation of specific receptors like EGFR, HER2, or AXL, and their downstream effectors (e.g., p-AKT, p-ERK) in your resistant cell lines compared to the sensitive parental lines, even in the presence of this compound.

Q4: Can resistance to this compound be overcome?

In cases of bypass signaling, a combination therapy approach is often effective. For instance, if EGFR activation is identified as the resistance mechanism, co-treatment with an EGFR inhibitor and this compound may restore sensitivity.[8] Similarly, for HER2 or AXL-mediated resistance, combining this compound with a HER2 or AXL inhibitor, respectively, could be a viable strategy.

Troubleshooting Guides

Problem 1: No or weak signal for phosphorylated proteins in Western Blot.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Sample Degradation: Endogenous phosphatases in the cell lysate have dephosphorylated the target protein.Always work on ice. Use ice-cold buffers and add a cocktail of phosphatase and protease inhibitors to your lysis buffer.[1][9]
Inappropriate Blocking Buffer: Milk contains casein, a phosphoprotein, which can lead to high background and mask the signal.Use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking buffer when probing for phosphorylated proteins.[2][10]
Incorrect Buffer Composition: Phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.Use Tris-buffered saline (TBS) with Tween-20 (TBST) for all washing and antibody dilution steps.[1][2]
Low Abundance of Phospho-protein: The phosphorylated form of the protein may be a small fraction of the total protein.Increase the amount of protein loaded onto the gel. Alternatively, enrich your sample for the target protein using immunoprecipitation (IP) prior to Western blotting.[11]
Inactive Antibody: The primary antibody may have lost its activity due to improper storage or handling.Test the antibody's activity using a positive control. Store antibodies according to the manufacturer's instructions.
Problem 2: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, XTT).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Variable Cell Seeding Density: Inconsistent number of cells seeded per well leads to variability in the final absorbance reading.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect the plate for even cell distribution.
Reagent Temperature: Using cold reagents can affect enzyme activity and lead to lower absorbance values.Ensure all reagents, including media and MTT/XTT solution, are warmed to 37°C before adding to the cells.[12]
Incomplete Solubilization of Formazan Crystals (MTT assay): The purple formazan crystals are not fully dissolved, leading to inaccurate readings.After adding the solubilization buffer, place the plate on an orbital shaker for at least 15 minutes. Gently pipette up and down to aid dissolution if necessary.[12]
Interference from Phenol Red: Phenol red in the culture medium can affect absorbance readings.Use phenol red-free medium for the duration of the assay, especially during the final incubation with the reagent.[12]
Incorrect Incubation Times: Incubation times for both drug treatment and the viability reagent can significantly impact the results.Optimize the incubation times for your specific cell line and experimental conditions. Ensure consistency across all plates and experiments.
Problem 3: High background or non-specific bands in Co-Immunoprecipitation (Co-IP).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Non-specific Binding to Beads: Proteins are binding non-specifically to the Protein A/G beads.Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.[4]
Antibody Concentration is Too High: Excess antibody can lead to non-specific binding.Perform an antibody titration to determine the optimal concentration for your IP.
Insufficient Washing: Unbound proteins are not adequately washed away.Increase the number of washing steps (e.g., from 3 to 5) and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).
Inappropriate Lysis Buffer: The lysis buffer may not be stringent enough to reduce non-specific interactions.Consider using a slightly more stringent lysis buffer, but be cautious as this may also disrupt weak or transient protein-protein interactions. RIPA buffer is generally more stringent than NP-40-based buffers.[4]
Cross-reactivity of Secondary Antibody: The secondary antibody is binding to the heavy and light chains of the IP antibody.Use a secondary antibody that is specific for native (non-denatured) IgG or use a light-chain specific secondary antibody.

Data Presentation

Table 1: this compound Sensitivity in MET-Amplified NSCLC Cell Lines

Cell LineHistologyMET StatusThis compound GI50 (nM)Reference
NCI-H1993AdenocarcinomaAmplified4.20[9]
EBC-1Squamous Cell CarcinomaAmplified2.14[9]

Table 2: Illustrative Example of Changes in IC50 and Bypass Signaling Marker Expression in a this compound-Resistant Cell Line

This table provides a hypothetical example based on typical findings in acquired resistance to MET inhibitors. Actual values will vary depending on the cell line and resistance mechanism.

Cell LineThis compound IC50 (nM)Fold Change in p-EGFR ExpressionFold Change in p-HER2 ExpressionFold Change in p-AXL Expression
Parental (Sensitive)51.01.01.0
Resistant Clone A5008.21.10.9
Resistant Clone B7501.210.51.3
Resistant Clone C6000.80.912.3

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Determine the initial IC50: Culture the parental cell line and perform a dose-response curve with this compound to determine the initial IC50 value using an MTT or similar cell viability assay.

  • Initial Drug Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC50.

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.

  • Monitoring and Maintenance: Monitor the cells closely for signs of recovery and proliferation. Maintain the cells at each new concentration for several passages to ensure the resistance is stable.

  • Confirmation of Resistance: Once a resistant population is established at a significantly higher concentration of this compound, re-determine the IC50 and compare it to the parental cell line. A significant increase (e.g., >10-fold) confirms the resistant phenotype.

  • Cryopreservation: Cryopreserve vials of the resistant cells at different passage numbers.

Protocol 2: Western Blotting for Phosphorylated Bypass Signaling Proteins
  • Cell Lysis: Culture sensitive and resistant cells with and without this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, p-HER2, p-AXL, and their total protein counterparts, as well as p-AKT, p-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Co-Immunoprecipitation to Detect Protein-Protein Interactions
  • Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes.

  • Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody against the protein of interest (e.g., MET) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

  • Immune Complex Capture: Add fresh protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners (e.g., EGFR, HER2, HER3).

Mandatory Visualizations

Savolitinib_Action_and_Resistance cluster_0 This compound-Sensitive Cell cluster_1 This compound-Resistant Cell (Bypass Signaling) MET MET PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK This compound This compound This compound->MET Proliferation_Survival Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival MET_res MET Savolitinib_res This compound Savolitinib_res->MET_res Bypass_RTK Bypass RTK (e.g., EGFR, HER2, AXL) PI3K_AKT_res PI3K/AKT Pathway Bypass_RTK->PI3K_AKT_res RAS_MAPK_res RAS/MAPK Pathway Bypass_RTK->RAS_MAPK_res Proliferation_Survival_res Proliferation & Survival PI3K_AKT_res->Proliferation_Survival_res RAS_MAPK_res->Proliferation_Survival_res

Caption: this compound action and bypass resistance mechanism.

Experimental_Workflow start Start with This compound-sensitive parental cell line generate_resistant Generate resistant cell line (dose escalation) start->generate_resistant confirm_resistance Confirm resistance (IC50 determination) generate_resistant->confirm_resistance phospho_array Phospho-RTK array screening confirm_resistance->phospho_array western_blot Western Blot validation (p-EGFR, p-HER2, p-AXL) phospho_array->western_blot co_ip Co-IP for protein complex analysis western_blot->co_ip combination_treatment Combination treatment (this compound + bypass inhibitor) western_blot->combination_treatment viability_assay Cell viability assay (assess synergy) combination_treatment->viability_assay end Identify effective combination strategy viability_assay->end

Caption: Workflow for investigating bypass signaling.

EGFR_Bypass_Pathway MET MET HER3 HER3 MET->HER3 crosstalk This compound This compound This compound->MET EGFR EGFR Activation (Amplification/ Overexpression) EGFR->HER3 dimerization PI3K PI3K HER3->PI3K AKT AKT PI3K->AKT Downstream Downstream Signaling (Proliferation, Survival) AKT->Downstream

Caption: EGFR-mediated bypass signaling pathway.

References

Technical Support Center: Investigating MET-Independent mTOR and MYC Activation in Savolitinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating acquired resistance to Savolitinib, a potent and selective MET inhibitor. The focus is on the role of MET-independent activation of the mTOR and MYC signaling pathways.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Question/Issue Possible Cause(s) Suggested Solution(s)
My MET-amplified cancer cell line is showing intrinsic or rapidly acquired resistance to this compound. 1. Pre-existing MET-independent signaling. 2. Activation of bypass signaling pathways. 3. Subclonal population with resistance mechanisms.1. Characterize Basal Signaling: Perform baseline Western blot analysis for key signaling molecules downstream of MET, including p-AKT, p-mTOR, p-S6K, p-ERK, and MYC. High basal activation of mTOR or high MYC expression may indicate pre-existing MET-independent signaling. 2. Broad Kinase Profiling: Use phospho-kinase antibody arrays to identify other activated receptor tyrosine kinases (RTKs) such as EGFR, which has been identified as a resistance mechanism.[1][2] 3. Combination Therapy: Based on your findings, consider co-treatment with inhibitors of the identified bypass pathway (e.g., mTOR inhibitors like AZD2014 or EGFR inhibitors if EGFR is activated).[1]
I have generated this compound-resistant clones, but I don't observe MET reactivation or secondary MET mutations. This is an expected finding for this mechanism of resistance. Acquired resistance to this compound can be stable and occur without MET reactivation.[1] The resistance is likely driven by downstream signaling pathways.1. Confirm MET Inhibition: Treat your resistant clones with this compound and perform a Western blot for phosphorylated MET (p-MET) to confirm that the drug is still effectively inhibiting its target. 2. Investigate Downstream Pathways: Focus your investigation on the PI3K/AKT/mTOR and MAPK pathways. Assess the phosphorylation status of key proteins like AKT, mTOR, PRAS40, and ERK.[1] 3. Analyze MYC Expression: Quantify MYC protein levels by Western blot. Upregulation of MYC is a conserved feature in many this compound-resistant clones.[1][3]
MYC knockdown using siRNA is not fully re-sensitizing my resistant cells to this compound. 1. Incomplete knockdown of MYC. 2. Presence of heterogeneous resistance mechanisms within the cell population. 3. MYC-independent resistance pathways are also active.1. Optimize siRNA Transfection: Verify the efficiency of your MYC knockdown by Western blot or qPCR. Titrate siRNA concentration and optimize transfection conditions. 2. Test for Other Mechanisms: In some resistant clones, other pathways like EGFR or PIM kinase signaling may be driving resistance.[1][4][5] Test the sensitivity of your resistant cells to EGFR inhibitors (e.g., gefitinib, erlotinib) or PIM inhibitors (e.g., AZD1208) in combination with this compound.[1] 3. Dual mTORC1/2 Inhibition: Since constitutive mTOR activation is a key resistance mechanism, treatment with a dual mTORC1/2 inhibitor (e.g., AZD2014) may be more effective at restoring this compound sensitivity.[1][4]
I am observing high variability in the response to mTOR inhibitors across my different this compound-resistant clones. Resistance mechanisms can be heterogeneous. While mTOR activation is a common feature, some clones may have a stronger dependence on this pathway than others.1. Clone-Specific Analysis: Characterize each resistant clone individually. Perform dose-response curves with mTOR inhibitors for each clone to determine their specific sensitivity. 2. Correlate with Signaling: Correlate the sensitivity to mTOR inhibitors with the level of p-mTOR, p-AKT, and p-PRAS40 in each clone.[1] This can help stratify your clones based on their dependence on the mTOR pathway.

Frequently Asked Questions (FAQs)

Question Answer
What are the primary mechanisms of acquired resistance to this compound involving mTOR and MYC? Acquired resistance to this compound frequently involves the reactivation of downstream signaling pathways, even while MET itself remains inhibited. A key conserved feature is the MET-independent activation of the mTOR pathway and the upregulation of the transcription factor MYC.[1][4][5] This uncoupling of MYC expression from MET signaling allows cancer cells to bypass the effects of this compound and maintain proliferation and survival.[3]
How does MYC overexpression contribute to this compound resistance? In this compound-sensitive cells, MET inhibition leads to the downregulation of MYC.[1] However, in resistant cells, MYC expression becomes decoupled from MET signaling and is constitutively elevated.[3] This sustained MYC expression functionally promotes resistance to this compound.[1][3] Knockdown of MYC can restore sensitivity to the drug.[1]
What is the role of the mTOR pathway in this resistance mechanism? The PI3K/AKT/mTOR pathway is a critical downstream effector of MET. In resistant cells, this pathway becomes constitutively active, independent of MET signaling.[1] This aberrant mTOR activation helps to drive cell growth and survival despite the presence of this compound. Dual inhibition of mTORC1 and mTORC2 has been shown to re-sensitize resistant cells to this compound.[1][4]
Are there other bypass pathways involved in this compound resistance? Yes, the mechanisms of resistance can be heterogeneous.[1][5] In some contexts, a switch to dependence on other receptor tyrosine kinases, such as EGFR, can occur.[1][2] In other cases, a reliance on PIM kinase signaling has been identified as a novel resistance mechanism.[1][4] In gastric cancer, specific MET mutations (D1228V/N/H and Y1230C) and high-level MET amplification have also been identified as mechanisms of acquired resistance.[6][7]
What are the potential therapeutic strategies to overcome this form of resistance? Based on the identified mechanisms, several combination strategies could be effective: - Dual MET and mTOR inhibition: Combining this compound with a dual mTORC1/2 inhibitor.[1] - Targeting MYC: While direct MYC inhibitors are challenging to develop, strategies to block MYC expression or function could be beneficial in combination with this compound.[8] - Targeting other bypass pathways: Depending on the specific resistance mechanism, combination with EGFR or PIM inhibitors may be warranted.[1]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in MET-Amplified NSCLC Cell Lines

Cell LineMET StatusThis compound GI₅₀ (nM)Reference
NCI-H1993Amplified4.20[9]
EBC-1Amplified2.14[9]

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

Xenograft ModelTreatment Dose (mg/kg, once daily)OutcomeReference
H19930.3Maximal response[2]
H19933.0Significantly slowed tumor growth[9]
EBC-12.5Maximal response[2]
EBC-130.0Tumor stasis[9]
HLXF-036LN (PDX)50.0Tumor regressions[9]

Experimental Protocols

Generation of this compound-Resistant Cell Lines

This protocol describes a general method for developing acquired resistance in cancer cell lines through continuous exposure to increasing drug concentrations.

  • Determine Initial IC₅₀: Culture the parental cell line (e.g., NCI-H1993 or EBC-1) and determine the half-maximal inhibitory concentration (IC₅₀) of this compound using a standard cell viability assay (see Protocol 2).

  • Initial Exposure: Begin by continuously culturing the parental cells in media containing this compound at a concentration equal to the IC₅₀.

  • Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, passage them into a new flask with fresh media containing the same concentration of this compound.

  • Dose Escalation: Once the cells have a stable growth rate at the current drug concentration, increase the this compound concentration by 1.5- to 2-fold.

  • Repeat and Expand: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. This process selects for cells that can survive and proliferate in the presence of high concentrations of this compound.

  • Characterize Resistant Population: Once a resistant population is established (e.g., growing steadily in >1 µM this compound), perform single-cell cloning to isolate and expand individual resistant clones for detailed analysis.

  • Validate Resistance: Confirm the resistance of the new cell line by performing a cell viability assay and comparing the IC₅₀ to the parental cell line. The resistant line should exhibit a significantly higher IC₅₀.

Cell Viability Assay (e.g., using Resazurin)

This protocol measures cell viability based on the metabolic reduction of resazurin.

  • Cell Seeding: Seed cells (e.g., 2,000-5,000 cells/well) in a 96-well plate in 100 µL of culture medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (and/or other inhibitors) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • Add Reagent: Add 20 µL of a resazurin-based reagent (e.g., CellTiter-Blue®) to each well.

  • Incubate and Read: Incubate the plate for 1-4 hours at 37°C, protected from light. Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis: Subtract the background fluorescence from medium-only wells. Normalize the data to the vehicle control wells (representing 100% viability) and plot the results as percent viability versus drug concentration. Calculate GI₅₀/IC₅₀ values using non-linear regression analysis.

Western Blotting for Key Signaling Proteins

This protocol outlines the steps for detecting key proteins like p-MET, MYC, p-mTOR, and total mTOR.

  • Cell Lysis: Culture cells to 70-80% confluency and treat with inhibitors as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-MYC, anti-p-MET) diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

siRNA-Mediated Knockdown of MYC

This protocol describes how to transiently reduce the expression of MYC using small interfering RNA.

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they will be 50-70% confluent at the time of transfection.

  • Prepare siRNA-Lipid Complex:

    • Dilute the desired amount of MYC-targeting siRNA (e.g., 20-50 nM final concentration) in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well.

  • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time will depend on the stability of the MYC protein and the experimental endpoint.

  • Experimental Treatment: After the initial incubation (e.g., 24 hours), change the medium and treat the cells with this compound or vehicle control for the desired duration (e.g., for a cell viability assay).

  • Validate Knockdown: Harvest a parallel set of transfected cells to confirm the reduction in MYC protein expression by Western blot or mRNA levels by qPCR.

Visualizations

Savolitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor PI3K PI3K MET->PI3K RAS RAS MET->RAS AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MYC MYC ERK->MYC MYC->Proliferation This compound This compound This compound->MET

Caption: MET signaling pathway and this compound's point of inhibition.

Savolitinib_Resistance_Pathway MET MET Receptor This compound This compound This compound->MET mTOR Constitutive mTOR Activation MYC MYC Upregulation Resistance Cell Proliferation & Survival (Resistance) mTOR->Resistance MYC->Resistance Bypass Bypass Pathways (e.g., EGFR, PIM) Bypass->Resistance

Caption: MET-independent resistance mechanisms to this compound.

Experimental_Workflow cluster_characterization Mechanism Characterization Start Start with MET-amplified parental cell line Culture Continuous culture with increasing this compound conc. Start->Culture Isolate Isolate single-cell resistant clones Culture->Isolate Confirm Confirm Resistance (Viability Assay) Isolate->Confirm Characterize Characterize Mechanisms Confirm->Characterize Western Western Blot (p-MET, p-mTOR, MYC) Knockdown siRNA Knockdown (e.g., MYC) Combo Combination Treatment (e.g., +mTORi, +EGFRi) End Identify Resistance Pathways Characterize->End

Caption: Workflow for generating and analyzing this compound resistance.

References

Validation & Comparative

Savolitinib and Crizotinib in MET-Amplified NSCLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of savolitinib and crizotinib, two key tyrosine kinase inhibitors (TKIs) targeting the MET pathway in non-small cell lung cancer (NSCLC) models with MET amplification. This guide synthesizes preclinical and clinical data to highlight the performance and underlying mechanisms of these therapies.

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a critical oncogenic driver in a subset of NSCLCs. MET amplification leads to constitutive activation of the receptor, promoting tumor growth, proliferation, and metastasis through downstream signaling cascades. Both this compound and crizotinib are orally bioavailable small-molecule inhibitors that target the MET kinase domain, but with differing selectivity and potency. This compound is a highly selective MET inhibitor, whereas crizotinib is a multi-targeted TKI that also inhibits ALK and ROS1.

Preclinical Performance: In Vitro and In Vivo Models

Direct head-to-head preclinical studies provide the cleanest comparison of drug efficacy. While comprehensive comparative in vivo xenograft data is limited in publicly available literature, in vitro studies have demonstrated the relative potency of these two inhibitors.

In Vitro Potency

A key measure of a drug's effectiveness at the cellular level is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In MET-amplified NSCLC cell lines, this compound has demonstrated greater potency than crizotinib.

Cell LineMET Amplification StatusThis compound GI50 (nM)Crizotinib IC50 (nM)
H1993HighNot explicitly stated, but potent77.4
EBC-1HighNot explicitly stated, but potent17.95

Note: GI50 (Growth Inhibition 50) and IC50 values are both measures of potency. While not identical, they are often used interchangeably to indicate the concentration of a drug that inhibits a cellular process by 50%. The provided data for this compound indicates potent activity without specifying an exact GI50 value in the direct comparison study. Other studies have shown this compound to have single-digit nanomolar activity in MET-amplified cell lines.[1]

In Vivo Efficacy in Xenograft Models

This compound: In preclinical xenograft models using MET-amplified NSCLC cell lines, this compound has been shown to inhibit MET activity and significantly reduce tumor growth.[1]

Crizotinib: Crizotinib has also demonstrated anti-tumor activity in preclinical models of MET-amplified lung cancer.

Clinical Efficacy in MET-Amplified NSCLC

A retrospective clinical study provides a direct comparison of this compound and crizotinib in patients with MET-positive NSCLC, including a subgroup with MET amplification.

ParameterThis compoundCrizotinib
Median Progression-Free Survival (PFS) in MET Amplification Subgroup 7.1 months1.4 months
Statistical Significance (p-value) p = 0.05-

This single-center retrospective study suggests that in patients with MET-amplified NSCLC, this compound demonstrated a better progression-free survival benefit compared to crizotinib.[2][3][4]

Signaling Pathways and Mechanism of Action

Both this compound and crizotinib function by inhibiting the ATP-binding site of the MET receptor tyrosine kinase. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET Receptor MET Receptor HGF->MET Receptor PI3K PI3K MET Receptor->PI3K RAS RAS MET Receptor->RAS STAT3 STAT3 MET Receptor->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion This compound This compound This compound->MET Receptor Crizotinib Crizotinib Crizotinib->MET Receptor Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture MET-amplified NSCLC Cell Lines Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay Western_Blot Western Blot (p-MET Inhibition) Cell_Culture->Western_Blot Xenograft_Model Xenograft Model Establishment Viability_Assay->Xenograft_Model Drug_Treatment Drug Administration (this compound vs. Crizotinib) Xenograft_Model->Drug_Treatment Tumor_Measurement Tumor Growth Measurement Drug_Treatment->Tumor_Measurement

References

Head-to-Head In Vitro Comparison of Savolitinib and Other MET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed in vitro comparison of Savolitinib with other prominent MET inhibitors: Tepotinib, Capmatinib, and Crizotinib. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical and cellular activities of these compounds, supported by experimental data and detailed methodologies.

Introduction to MET Inhibitors

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and motility.[1] Aberrant MET signaling, through mechanisms such as gene amplification, overexpression, or mutations like MET exon 14 skipping, is a key driver in various cancers.[1][2] MET inhibitors are classified based on their binding mode and selectivity. Type I inhibitors bind to the active conformation of the MET kinase domain. These are further subdivided into Type Ia (multi-targeted, e.g., Crizotinib) and Type Ib (more selective, e.g., this compound, Tepotinib, Capmatinib).[3][4]

This compound , a potent and highly selective oral MET inhibitor, has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[2] This guide compares its in vitro profile against other MET-targeting therapies.

Biochemical Potency and Selectivity

The in vitro potency of MET inhibitors is typically determined through biochemical assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of purified MET kinase by 50% (IC50).

InhibitorTypeTarget(s)MET IC50 (nM)Selectivity Profile
This compound Type IbMET4Highly selective for MET over a large panel of other kinases.
Tepotinib Type IbMET~1.7 - 3Highly selective for MET, with off-target effects on other kinases only at much higher concentrations.[5][6]
Capmatinib Type IbMETNot explicitly found in searchesPotent and highly selective for MET, with over 10,000-fold selectivity against other human kinases.[7]
Crizotinib Type IaMET, ALK, ROS1<200 (in some cellular assays)Multi-kinase inhibitor, also targeting ALK and ROS1.[8]

Note: The IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Cellular Activity

The efficacy of MET inhibitors is also assessed in cell-based assays, which measure their ability to inhibit MET signaling and reduce the viability of cancer cells that are dependent on MET for their growth and survival.

InhibitorCell LineMET AlterationCellular IC50 (nM)
This compound Hs746TMET exon 14 skippingNot explicitly found in searches
Tepotinib Hs746TMET exon 14 skippingNot explicitly found in searches
Capmatinib Hs746TMET exon 14 skippingNot explicitly found in searches
Crizotinib MKN45, Hs746TMET amplification< 200

Signaling Pathways and Experimental Workflows

MET Signaling Pathway

Activation of the MET receptor by its ligand, Hepatocyte Growth Factor (HGF), or through oncogenic mutations, leads to the autophosphorylation of the kinase domain. This triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, survival, and invasion. MET inhibitors block this initial phosphorylation step.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET Binds pMET pMET MET->pMET Autophosphorylation GRB2_SOS GRB2/SOS pMET->GRB2_SOS PI3K PI3K pMET->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Invasion Transcription->Proliferation Inhibitors This compound Tepotinib Capmatinib Crizotinib Inhibitors->pMET Inhibit

Caption: Simplified MET signaling pathway and the point of intervention for MET inhibitors.

Experimental Workflow: Biochemical Kinase Assay

This workflow outlines the steps for determining the IC50 of a MET inhibitor in a biochemical assay.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Recombinant MET Kinase - Peptide Substrate - ATP - Test Inhibitors Start->PrepareReagents SerialDilution Perform Serial Dilution of Test Inhibitors PrepareReagents->SerialDilution Incubate Incubate MET Kinase with Inhibitors SerialDilution->Incubate AddSubstrateATP Add Substrate and ATP to Initiate Reaction Incubate->AddSubstrateATP IncubateReaction Incubate at Room Temperature AddSubstrateATP->IncubateReaction StopReaction Stop Reaction IncubateReaction->StopReaction DetectSignal Detect Signal (e.g., Luminescence, Fluorescence) StopReaction->DetectSignal AnalyzeData Analyze Data and Calculate IC50 DetectSignal->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a typical in vitro biochemical kinase assay to determine inhibitor potency.

Experimental Workflow: Cell Viability (MTT) Assay

This workflow illustrates the process of evaluating the effect of MET inhibitors on the viability of cancer cell lines.

Cell_Viability_Workflow Start Start SeedCells Seed MET-dependent Cancer Cells in a 96-well Plate Start->SeedCells IncubateOvernight Incubate Overnight SeedCells->IncubateOvernight TreatCells Treat Cells with Serial Dilutions of MET Inhibitors IncubateOvernight->TreatCells Incubate72h Incubate for 72 hours TreatCells->Incubate72h AddMTT Add MTT Reagent to each well Incubate72h->AddMTT Incubate4h Incubate for 4 hours AddMTT->Incubate4h AddSolubilizer Add Solubilization Solution (e.g., DMSO) Incubate4h->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateViability Calculate Percent Viability and Determine IC50 ReadAbsorbance->CalculateViability End End CalculateViability->End

Caption: Workflow for a cell viability assay using the MTT method to assess inhibitor efficacy.

Experimental Protocols

Biochemical MET Kinase Assay (Representative Protocol)

This protocol is a representative method for determining the biochemical IC50 of MET inhibitors.

  • Reagents and Materials:

    • Recombinant human MET kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

    • Test inhibitors (this compound, Tepotinib, Capmatinib, Crizotinib) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in kinase buffer.

    • In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control).

    • Add 2 µL of MET enzyme solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability MTT Assay (Representative Protocol)

This protocol describes a common method for assessing the effect of MET inhibitors on the viability of MET-dependent cancer cells.

  • Reagents and Materials:

    • MET-dependent cancer cell line (e.g., Hs746T, MKN45)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test inhibitors dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.

    • Prepare serial dilutions of the test inhibitors in complete medium.

    • Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 72 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for MET Phosphorylation (Representative Protocol)

This protocol is used to assess the ability of MET inhibitors to block MET phosphorylation in cells.

  • Reagents and Materials:

    • MET-dependent cancer cell line

    • Serum-free cell culture medium

    • HGF (for HGF-dependent cell lines)

    • Test inhibitors

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-β-actin

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels and blotting equipment

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with various concentrations of the MET inhibitors for 2 hours.

    • For HGF-dependent cell lines, stimulate with HGF (e.g., 50 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-MET antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with anti-total-MET and anti-β-actin antibodies to confirm equal protein loading.

Summary of In Vitro Comparison

Based on the available in vitro data, this compound, Tepotinib, and Capmatinib are highly selective and potent Type Ib MET inhibitors. Crizotinib, a Type Ia inhibitor, is less selective as it also targets other kinases like ALK and ROS1. The biochemical IC50 values for the selective inhibitors are in the low nanomolar range, indicating strong enzymatic inhibition. In cellular assays, these compounds effectively inhibit MET phosphorylation and the viability of MET-dependent cancer cells. While a direct comparison from a single study is not available, the collective data suggests that this compound, Tepotinib, and Capmatinib have a more focused and potent inhibitory activity against MET compared to the multi-targeted Crizotinib. This higher selectivity may translate to a more favorable therapeutic window with fewer off-target effects.

References

Benchmarking Savolitinib's Potency Against a Panel of MET Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Savolitinib (also known as AZD6094, HMPL-504, and Volitinib) is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase.[1][2][3] Aberrant MET signaling, driven by genetic alterations such as gene amplification, exon 14 skipping mutations, and specific point mutations, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[3][4] This guide provides a comparative analysis of this compound's potency against wild-type MET and a panel of clinically relevant MET mutants, supported by experimental data and detailed methodologies.

Potency of this compound Against Wild-Type and Mutant MET

This compound exhibits high potency against the wild-type MET kinase. Biochemical assays have demonstrated IC50 values of approximately 3-5 nM for both c-Met and its phosphorylated form (p-Met).[1] This inherent potency translates to significant anti-proliferative activity in cancer cell lines with MET dysregulation.

MET Amplification

In cellular assays, this compound effectively inhibits the growth of cancer cell lines characterized by MET amplification. For instance, in MET-amplified NSCLC cell lines H1993 and EBC-1, this compound demonstrates GI50 (50% growth inhibition) values of 4.20 nM and 2.14 nM, respectively.[2] Similarly, in MET-amplified gastric cancer cell lines, this compound inhibits cell growth with IC50 values generally below 10 nM.[5]

MET Exon 14 Skipping Mutations

This compound has shown significant clinical activity in patients with tumors harboring MET exon 14 skipping mutations.[3][5][6] Preclinical studies confirm its potent activity against this class of mutations. Engineered cell models expressing MET with exon 14 deletions, as well as endogenous models like the NCI-H596 NSCLC cell line, demonstrate that this compound potently inhibits MET phosphorylation and HGF-dependent growth.[4][7]

Kinase Domain Mutations and Resistance

Acquired resistance to MET inhibitors, including this compound, can arise from secondary mutations within the MET kinase domain. The most frequently reported resistance mutations occur at positions D1228 and Y1230.[5][8] As a Type Ib MET inhibitor, this compound's binding can be impaired by these mutations.[9] In vitro studies have indicated that mutations such as D1228H/N/V and Y1230C can confer strong resistance to this compound.[5]

However, the resistance profile may be nuanced. A clinical case report documented a patient with a MET D1228H mutation, which developed after treatment with another Type Ib MET inhibitor (capmatinib), who subsequently responded to this compound.[8] This suggests potential differences in the specific interactions of various Type Ib inhibitors with certain mutant forms of the MET kinase.

The following table summarizes the available data on this compound's potency against various MET alterations.

MET AlterationAssay TypeMetricPotency (nM)Reference(s)
Wild-Type c-MetBiochemicalIC505[1]
Phosphorylated MetBiochemicalIC503[1]
MET Amplification (H1993 cells)Cellular (Growth Inhibition)GI504.20[2]
MET Amplification (EBC-1 cells)Cellular (Growth Inhibition)GI502.14[2]
MET Amplification (Gastric cancer cells)Cellular (Growth Inhibition)IC50< 10[5]
MET Exon 14 SkippingCellular (Phospho-MET Inhibition)-Potent Inhibition[4][7]
MET D1228H/N/V, Y1230CIn vitro-Strong Resistance[5]
MET D1228H (Clinical Case)Clinical Response-Sensitive[8]

MET Signaling Pathway and Experimental Workflow

To understand the context of this compound's mechanism of action and the methods used to evaluate its potency, the following diagrams illustrate the MET signaling pathway and a representative experimental workflow for assessing kinase inhibition.

MET_Signaling_Pathway MET Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binding & Dimerization RAS RAS MET->RAS PI3K PI3K MET->PI3K Activation STAT3 STAT3 MET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Proliferation, Survival, Invasion ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response STAT3->Cell_Response This compound This compound This compound->MET Inhibition

Caption: The MET signaling pathway is activated by its ligand, HGF, leading to downstream cascades such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and invasion. This compound acts by directly inhibiting the MET receptor tyrosine kinase.

Experimental_Workflow Biochemical Kinase Inhibition Assay Workflow Reagents Prepare Reagents: - Recombinant MET Kinase - Kinase Buffer - ATP - Substrate Reaction Incubate Kinase, this compound, and Substrate Reagents->Reaction Inhibitor Prepare this compound Serial Dilutions Inhibitor->Reaction Start_Reaction Initiate Reaction with ATP Reaction->Start_Reaction Incubation Incubate at Room Temperature Start_Reaction->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Value Detection->Analysis

Caption: A typical workflow for a biochemical kinase assay to determine the IC50 value of an inhibitor like this compound against the MET kinase.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro potency of a kinase inhibitor.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
  • Recombinant MET Kinase: Prepare a solution of purified, active recombinant MET kinase (wild-type or mutant) in kinase buffer at the desired concentration.
  • Substrate: Prepare a solution of a suitable peptide or protein substrate for MET kinase in kinase buffer.
  • ATP: Prepare a solution of ATP in kinase buffer at a concentration typically near the Km for the MET kinase.
  • This compound: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations.

2. Assay Procedure:

  • Add the MET kinase, substrate, and this compound (or DMSO as a vehicle control) to the wells of a microplate.
  • Initiate the kinase reaction by adding ATP to each well.
  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
  • Stop the reaction and measure the amount of phosphorylated substrate. The detection method can vary, for example, using an antibody that specifically recognizes the phosphorylated substrate in an ELISA format, or using a luminescence-based assay that measures the amount of ATP consumed.

3. Data Analysis:

  • The results are expressed as the percentage of kinase activity relative to the vehicle control.
  • The data is then plotted as a dose-response curve with the inhibitor concentration on the x-axis and the percentage of inhibition on the y-axis.
  • The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a suitable sigmoidal dose-response model.

Cell-Based MET Phosphorylation Assay (Representative Protocol)

This protocol outlines a method to assess the ability of an inhibitor to block MET phosphorylation in a cellular context.

1. Cell Culture and Treatment:

  • Culture a MET-dependent cancer cell line (e.g., a MET-amplified or MET exon 14 skipping mutant line) in appropriate growth medium until they reach a suitable confluency.
  • Starve the cells in a serum-free medium for a few hours to reduce basal levels of MET phosphorylation.
  • Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) for a specified period (e.g., 1-2 hours).
  • If the cell line is not constitutively active, stimulate MET phosphorylation by adding its ligand, Hepatocyte Growth Factor (HGF), for a short period (e.g., 15-30 minutes) before cell lysis.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with cold phosphate-buffered saline (PBS) and then lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
  • Clarify the cell lysates by centrifugation to remove cellular debris.
  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting or ELISA:

  • Western Blotting:
  • Separate equal amounts of protein from each lysate by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody that specifically recognizes phosphorylated MET (p-MET).
  • Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
  • Detect the signal using a chemiluminescent substrate and image the blot.
  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MET.
  • ELISA:
  • Use a sandwich ELISA kit where the wells are coated with a capture antibody against total MET.
  • Add the cell lysates to the wells.
  • Add a detection antibody that specifically recognizes p-MET.
  • Add a secondary antibody conjugated to an enzyme and a substrate to generate a colorimetric or fluorescent signal.
  • Measure the signal using a plate reader.

4. Data Analysis:

  • Quantify the p-MET signal for each treatment condition and normalize it to the total MET signal.
  • Express the results as the percentage of p-MET inhibition relative to the HGF-stimulated vehicle control.
  • Plot the data as a dose-response curve and calculate the IC50 value for the inhibition of MET phosphorylation.

Conclusion

This compound is a highly potent inhibitor of wild-type MET and clinically important variants such as MET amplification and exon 14 skipping mutations. While acquired resistance through kinase domain mutations at positions D1228 and Y1230 can limit its efficacy, the complete resistance profile may be complex and warrants further investigation. The provided experimental protocols offer a framework for the continued evaluation of this compound and other MET inhibitors against an evolving landscape of MET mutations.

References

Safety Operating Guide

Proper Disposal of Savolitinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential procedural information for the safe and compliant disposal of Savolitinib, an investigational drug. Adherence to these steps is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As an investigational product, this compound must be managed as a hazardous substance from acquisition through final disposal.[1][2]

Pre-Disposal Safety and Hazard Assessment

Before handling this compound for disposal, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). The SDS contains detailed information on physical and chemical properties, hazards, and required personal protective equipment (PPE).

  • Hazard Identification : this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] It should be considered hazardous until comprehensive toxicological information becomes available.[2]

  • Personal Protective Equipment (PPE) : When handling this compound for disposal, always wear appropriate PPE, including protective gloves, a lab coat, and safety goggles with side shields.[3][4]

  • Environmental Precautions : Prevent the release of this compound into the environment.[3][5] Do not dispose of this compound or its containers in household garbage or down the sewage system.

Step-by-Step Disposal Protocol

The disposal of investigational drugs like this compound is regulated under the Federal Resource Conservation and Recovery Act (RCRA) and other local regulations.[6][7] The following procedure outlines the required steps for compliant disposal in a laboratory setting.

  • Segregation of Waste :

    • Immediately segregate all this compound waste from non-hazardous laboratory trash.

    • This includes unused or expired drug substance, partially used vials, and any materials contaminated during handling (e.g., gloves, absorbent pads, pipette tips).[8]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

  • Container Selection and Labeling :

    • Select a compatible, leak-proof container for collecting the waste.[9] The original container may be used if it is intact and can be securely sealed.[9]

    • Attach a "HAZARDOUS WASTE" label provided by your institution's EHS department to the container.[9]

    • Complete the label with all required information, including:

      • Principal Investigator (PI) Name

      • Laboratory location (Building and Room Number)

      • Contact phone number

      • Full chemical name: "this compound" (no abbreviations)[9]

      • Concentration or percentage, if applicable.

  • Waste Storage :

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[9]

    • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept securely closed except when adding waste.

  • Request for Disposal :

    • Once the container is full or the waste is ready for removal, submit a chemical waste disposal request to your institution's EHS department.[9]

    • Follow the specific procedures outlined by your EHS office for waste pickup.

  • Documentation :

    • Maintain meticulous records of the disposal process.

    • For clinical research, this includes documenting the destruction on the drug accountability record (DAR).[10]

    • If required by the sponsor or institution, obtain a certificate of destruction from the disposal vendor.[7][10] These records should be kept for a minimum of three years.[7]

Summary of Disposal Guidelines

The following table summarizes the critical dos and don'ts for this compound disposal.

Guideline CategoryDoDo Not
Initial Handling Consult the Safety Data Sheet (SDS) before handling.[3]Ingest, inhale, or allow contact with skin or eyes.[2]
PPE Wear appropriate PPE, including gloves, lab coat, and eye protection.[3]Handle the material without adequate personal protection.
Disposal Location Collect all this compound waste in a designated hazardous waste container.[8][9]Dispose of in regular trash, biohazard bags, or down the drain.
Waste Segregation Separate this compound waste from other waste streams.[8]Mix with incompatible chemicals or non-hazardous waste.[8]
Container Labeling Use an official "HAZARDOUS WASTE" label and fill it out completely.[9]Use informal labels or abbreviations for the chemical name.[9]
Storage Store the sealed container in a designated Satellite Accumulation Area (SAA).[9]Leave the waste container open or in an unsecured location.
Final Disposal Arrange for disposal through your institution's EHS department.[7][9]Attempt to neutralize or deactivate the chemical yourself.[8]
Documentation Maintain accurate records of drug destruction and disposal.[10]Discard disposal records or certificates of destruction.[7]

Experimental Protocols

This section is not applicable, as this document provides procedural guidance for chemical disposal rather than detailing experimental methodologies.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Savolitinib_Disposal_Workflow This compound Disposal Workflow for Research Laboratories start This compound Waste Generated (Unused, Expired, Contaminated) consult_sds 1. Consult Safety Data Sheet (SDS) & Wear Appropriate PPE start->consult_sds segregate 2. Segregate Waste (Separate from other lab trash) consult_sds->segregate containerize 3. Select Compatible Container & Affix 'HAZARDOUS WASTE' Label segregate->containerize label_info 4. Complete Label Information (PI, Location, Chemical Name) containerize->label_info store 5. Store in Designated Satellite Accumulation Area (SAA) label_info->store request_pickup 6. Submit Disposal Request to EHS Department store->request_pickup documentation 7. Document Disposal & Retain Records request_pickup->documentation end_process Disposal Complete documentation->end_process

Caption: Logical workflow for the compliant disposal of this compound.

References

Essential Safety and Logistical Information for Handling Savolitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Savolitinib is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound, alongside relevant experimental protocols and pathway diagrams to support laboratory work.

Personal Protective Equipment (PPE)

When handling this compound, a range of personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.[1][2][3]

PPE CategoryItemSpecification
Eye Protection Safety GogglesShould have side-shields to protect against splashes.[1][3]
Hand Protection Protective GlovesChemically resistant gloves are required. For compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is recommended.[1][3][4]
Body Protection Impervious ClothingA protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][3][4]
Respiratory Protection Suitable RespiratorUse in areas with inadequate ventilation or when there is a risk of inhaling dust or aerosols.[1][3] An N95 respirator is recommended for unpacking hazardous drugs not in plastic containers.[5]
Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid inhalation, and contact with eyes and skin.[2][3]

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, well-ventilated place.[1][2]

  • For long-term storage as a crystalline solid, a temperature of -20°C is recommended, which ensures stability for at least four years.[6]

Accidental Release and Disposal Measures

In the event of an accidental spill, immediate and appropriate action is necessary to contain and clean the area.

Accidental Release:

  • Evacuate personnel from the affected area.[1][2]

  • Ensure adequate ventilation.[1][2]

  • Wear full personal protective equipment, including a respirator.[1][2]

  • For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders.[1][3]

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[1][3]

  • Collect all contaminated materials in a sealed container for proper disposal.[1][3]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

  • Do not dispose of the compound down the drain or into household garbage.[7]

  • Waste solutions and solids should be segregated from other laboratory waste.[7]

Experimental Protocols

Preparation of a Stock Solution

This compound is supplied as a crystalline solid and can be prepared as a stock solution for in vitro experiments.[6]

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Dissolve the this compound solid in DMSO to a desired concentration (e.g., 1 mg/mL).[6] The solvent should be purged with an inert gas.[6]

  • For aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. For example, a 1:20 solution of DMSO:PBS (pH 7.2) can be prepared.[6]

  • It is not recommended to store the aqueous solution for more than one day.[6]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action: Inhibition of the c-MET Signaling Pathway

This compound is a potent and highly selective inhibitor of the c-MET receptor tyrosine kinase.[8][9][10] Dysregulation of the c-MET signaling pathway is implicated in various cancers.[9][11] this compound exerts its therapeutic effect by binding to the ATP-binding site of the c-MET receptor, which blocks its autophosphorylation and subsequent activation of downstream signaling pathways.[9][11] This inhibition ultimately leads to a reduction in tumor cell proliferation, survival, and migration.[11]

Savolitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds to p_cMET Phosphorylated c-MET (Active) cMET->p_cMET Autophosphorylation ATP ATP ATP->p_cMET Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) p_cMET->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes This compound This compound This compound->cMET Inhibits ATP binding

Caption: Mechanism of this compound in inhibiting the c-MET signaling pathway.

General Experimental Workflow for Assessing this compound Efficacy In Vitro

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay, such as measuring the inhibition of c-MET phosphorylation.

Savolitinib_In_Vitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Plate Cancer Cell Line (e.g., MET-amplified) Incubation1 2. Incubate Overnight Cell_Culture->Incubation1 Savolitinib_Treatment 3. Treat with this compound (Varying concentrations) Incubation1->Savolitinib_Treatment Incubation2 4. Incubate (e.g., 1-2 hours) Savolitinib_Treatment->Incubation2 Cell_Lysis 5. Lyse Cells Incubation2->Cell_Lysis ELISA 6. Perform ELISA for Phosphorylated c-MET Cell_Lysis->ELISA Data_Analysis 7. Analyze Data (e.g., IC50 calculation) ELISA->Data_Analysis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.